molecular formula C10H15NO2 B3039095 (2,6-Dimethoxybenzyl)methylamine CAS No. 958863-63-3

(2,6-Dimethoxybenzyl)methylamine

Cat. No.: B3039095
CAS No.: 958863-63-3
M. Wt: 181.23 g/mol
InChI Key: CXDBCUUFCOEENZ-UHFFFAOYSA-N
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Description

(2,6-Dimethoxybenzyl)methylamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,6-Dimethoxybenzyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dimethoxybenzyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,6-dimethoxyphenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-9(12-2)5-4-6-10(8)13-3/h4-6,11H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDBCUUFCOEENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274934
Record name 2,6-Dimethoxy-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958863-63-3
Record name 2,6-Dimethoxy-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958863-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxy-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Divergence in Dimethoxybenzylamines: Steric Control vs. Electronic Lability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and functional dichotomy between (2,6-dimethoxybenzyl)methylamine (2,6-DMB-MA) and 2,4-dimethoxybenzylamine (2,4-DMB-A). While both share an electron-rich dimethoxybenzene core, their utility in drug development and organic synthesis is distinct.

The 2,4-isomer is defined by electronic activation , serving as a premier acid-labile protecting group due to strong para-resonance stabilization. Conversely, the 2,6-isomer is defined by steric shielding ; its utility lies in conformational control and metabolic blocking, often requiring more complex synthetic routes (ortho-lithiation) due to the inaccessibility of the C2 position via standard electrophilic substitution.

Part 1: Structural & Electronic Anatomy

The fundamental difference between these molecules extends beyond the methoxy regiochemistry; it involves the amine class (secondary vs. primary) and the resulting steric environment.

Comparative Physicochemical Profile
Feature2,4-Dimethoxybenzylamine (2,4-DMB-A)(2,6-Dimethoxybenzyl)methylamine (2,6-DMB-MA)
Formula


Amine Class Primary (

)
Secondary (

-Methyl)
Electronic Driver Para-methoxy resonance (+M)Dual ortho-methoxy induction/resonance
Steric Profile Low (C2 blocked, C6 open)High (C2 and C6 blocked)
Acid Lability High (Cleaves in 1-5% TFA)Moderate (Steric bulk retards protonation)
Primary Utility Amide/Amine Protecting GroupLigand Design / Conformational Lock
The "Ortho-Effect" vs. "Para-Push"
  • 2,4-DMB-A (The Electronic Push): The methoxy group at the 4-position is para to the benzylic carbon. This allows for direct resonance donation into the benzylic carbocation during acid-catalyzed cleavage. This specific electronic channel makes the C-N bond exceptionally labile to trifluoroacetic acid (TFA).

  • 2,6-DMB-MA (The Steric Shield): Both methoxy groups are ortho to the benzylic center. While they stabilize a cation, their primary role in the neutral molecule is steric crowding . This "shield" protects the nitrogen from metabolic dealkylation and restricts rotation, a feature exploited in designing rigid pharmacophores.

Part 2: Synthetic Pathways & Protocols

As a Senior Application Scientist, it is critical to note that you cannot synthesize the 2,6-precursor using the same cheap methods as the 2,4-isomer . Standard Vilsmeier-Haack formylation of 1,3-dimethoxybenzene yields the 2,4-aldehyde almost exclusively due to sterics. Accessing the 2,6-core requires directed ortho-metalation (DoM) .

Visualization: Divergent Synthetic Workflows[1]

SynthesisPathways Start 1,3-Dimethoxybenzene VH_Reagent POCl3 / DMF (Vilsmeier-Haack) Start->VH_Reagent Electrophilic Subst. Lithiation 1. n-BuLi (Ortho-Lithiation) 2. DMF (Formyl quench) Start->Lithiation Directed Metalation Aldehyde24 2,4-Dimethoxybenzaldehyde VH_Reagent->Aldehyde24 Major Product RedAm24 Reductive Amination (NH4OAc / NaBH3CN) Aldehyde24->RedAm24 Product24 2,4-Dimethoxybenzylamine (Primary Amine) RedAm24->Product24 Aldehyde26 2,6-Dimethoxybenzaldehyde Lithiation->Aldehyde26 Regioselective RedAm26 Reductive Amination (MeNH2 / NaBH(OAc)3) Aldehyde26->RedAm26 Product26 (2,6-Dimethoxybenzyl)methylamine (Secondary Amine) RedAm26->Product26

Caption: Figure 1. Divergent synthesis routes. Note that the 2,6-isomer requires lithiation to overcome the steric bias of electrophilic aromatic substitution.

Protocol: Synthesis of (2,6-Dimethoxybenzyl)methylamine

Context: This protocol addresses the challenge of creating the secondary amine without over-alkylation.

Reagents:

  • 2,6-Dimethoxybenzaldehyde (1.0 eq)

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under Argon, dissolve 2,6-dimethoxybenzaldehyde in anhydrous DCM (0.2 M concentration).

  • Amine Addition: Add the methylamine solution dropwise. Note: The 2,6-steric bulk slows imine formation compared to the 2,4-isomer. Allow to stir for 2 hours at room temperature.

  • Reduction: Cool the mixture to 0°C. Add STAB in three portions over 15 minutes.

    • Causality: STAB is chosen over

      
       because it is less aggressive and will not reduce the aldehyde before the imine is formed, preventing benzyl alcohol byproducts.
      
  • Quench & Workup: Stir overnight. Quench with saturated

    
    . Extract with DCM (3x).
    
  • Purification: The secondary amine is basic. Purify via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer to pH 12, extract back into DCM) to remove neutral non-amine impurities.

Part 3: Reactivity & Cleavage Mechanisms

The primary application of the 2,4-DMB group is as a protecting group for amides (e.g., in peptide synthesis to prevent aggregation). The 2,6-DMB system is rarely used for protection due to the difficulty of removal and installation, but understanding its stability is key for medicinal chemistry stability studies.

Acid-Mediated Cleavage (TFA Solvolysis)

The cleavage rate is governed by the stability of the resulting benzyl carbocation.

  • 2,4-DMB Cleavage: Rapid. The cation is stabilized by the para-methoxy group (resonance).

    • Condition: 1-5% TFA in DCM (pink color often observed due to cation formation).

  • 2,6-DMB Cleavage: Slow/Resistant. Although the cation is stabilized, the protonation step of the nitrogen is sterically hindered, and the bulky 2,6-groups prevent the solvation required to stabilize the transition state for bond breaking.

Visualization: The Electronic Cleavage Pathway

CleavageMechanism Substrate N-(2,4-DMB)-Amide Protonation Protonation of Benzylic Nitrogen (TFA) Substrate->Protonation Fast Transition C-N Bond Scission Protonation->Transition Rate Limiting Carbocation 2,4-DMB Cation (Resonance Stabilized) Transition->Carbocation +M Effect from 4-OMe Scavenger Trapped by Scavenger (e.g., Triethylsilane/Water) Carbocation->Scavenger Irreversible

Caption: Figure 2. Mechanism of 2,4-DMB acidolysis. The 4-methoxy group acts as an electron pump, driving the formation of the stable carbocation.

Part 4: Strategic Applications

2,4-Dimethoxybenzylamine: The "Solubilizing" Tool

In solid-phase peptide synthesis (SPPS), difficult sequences (like poly-alanine) aggregate via inter-chain hydrogen bonds.

  • Technique: Incorporate 2,4-DMB on the amide backbone nitrogen.[1][2]

  • Effect: It disrupts H-bonding (steric) and increases solubility.

  • Removal: It falls off during the final global deprotection with TFA.

(2,6-Dimethoxybenzyl)methylamine: The "Rigidifier"

In medicinal chemistry, this motif is used to lock conformations.

  • Atropisomerism: The 2,6-substituents create a high rotational energy barrier around the

    
     bond.
    
  • Metabolic Stability: The steric bulk prevents Cytochrome P450 enzymes from accessing the benzylic carbon for hydroxylation, a common metabolic soft spot.

References

  • BenchChem. Protection of Amines with 2,4-Dimethoxybenzyl Chloride. BenchChem Application Notes. Link

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Link

  • Simunek, P., et al. (2005). Synthesis, NMR and X-ray characterisation of 6-substituted 4-amino-5-aryldiazenyl-1-arylpyridazinium salts. Tetrahedron. Link

  • Organic Chemistry Portal. Amine Synthesis by Reductive Amination. Link

  • MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. Molecules. Link

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-(2,6-dimethoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, distribution, and overall bioavailability. This technical guide outlines a comprehensive, systematic approach to characterizing the solubility profile of the novel compound 1-(2,6-dimethoxyphenyl)-N-methylmethanamine. As publicly available experimental data for this specific molecule is limited, this document serves as a first-principles guide, providing both the theoretical foundation and detailed experimental protocols necessary for a full solubility assessment. The guide covers foundational physicochemical characterization, including pKa determination, and provides robust methodologies for measuring both thermodynamic and kinetic solubility in various media. The protocols described herein are designed to be self-validating and are grounded in established industry standards, ensuring the generation of reliable and submission-quality data for drug development programs.

Introduction

1-(2,6-dimethoxyphenyl)-N-methylmethanamine is a substituted aromatic amine with potential applications in medicinal chemistry. Its structure, featuring a basic secondary amine and two methoxy groups on the phenyl ring, suggests specific physicochemical properties that will govern its behavior in both aqueous and organic environments. An early and thorough understanding of its solubility is paramount for guiding formulation strategies, predicting in vivo performance, and ensuring the reliability of in vitro assay results.

This guide provides a blueprint for the complete solubility characterization of this compound, structured to build a comprehensive understanding from fundamental properties to complex, environment-dependent behaviors.

Part 1: Foundational Physicochemical Characterization

A molecule's inherent properties dictate its solubility. For an ionizable compound like 1-(2,6-dimethoxyphenyl)-N-methylmethanamine, the acid dissociation constant (pKa) is the most critical parameter, as it governs the degree of ionization at any given pH.

Molecular Structure and Predicted Properties

A precise understanding of the molecule's core characteristics is the first step. The properties in Table 1 are computationally predicted and serve as a baseline for experimental design. Various online tools and software suites can provide these estimates[1][2][3][4].

Table 1: Predicted Physicochemical Properties of 1-(2,6-dimethoxyphenyl)-N-methylmethanamine

PropertyPredicted ValueSignificance in Solubility
Chemical Structure See Figure 1The secondary amine is a basic center. The two methoxy groups increase polarity but also steric hindrance around the phenyl ring.
Molecular Formula C₁₀H₁₅NO₂Used for all molarity-based calculations.
Molecular Weight 181.23 g/mol Essential for converting mass-based solubility (mg/mL) to molar-based solubility (mol/L).
Predicted Basic pKa 8.5 - 9.5The pKa of the secondary amine dictates the pH range over which the molecule transitions from its neutral, less soluble form to its protonated, more soluble cationic form. This prediction is based on similar amine structures[5][6].
Predicted LogP 1.5 - 2.5The octanol-water partition coefficient (LogP) indicates the lipophilicity of the neutral form. A positive value suggests a preference for lipid environments and likely low intrinsic aqueous solubility[7].

Figure 1: Chemical Structure



Experimental pKa Determination: Potentiometric Titration

Causality: The pKa must be experimentally verified because it is the cornerstone of the pH-solubility profile. Potentiometric titration is the gold-standard method for this determination, offering high precision. It works by monitoring the change in pH of a solution of the compound as a titrant of known concentration is added, allowing for the identification of the pKa at the half-equivalence point[8][9].

Experimental Protocol: Potentiometric Acid-Base Titration

  • Preparation: Accurately weigh and dissolve a sample of 1-(2,6-dimethoxyphenyl)-N-methylmethanamine in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution at the start of the experiment.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10) at the desired experimental temperature (e.g., 25°C or 37°C).

  • Titration: Place the dissolved sample in a jacketed beaker to maintain constant temperature. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the point where 50% of the compound has been neutralized. For higher accuracy, calculate the first and second derivatives of the titration curve; the equivalence point is the peak of the first derivative curve.

Workflow Visualization

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Compound B Dissolve in Methanol/Water A->B D Add Standardized HCl (Titrant) Incrementally B->D C Calibrate pH Meter C->D E Record pH at Each Step D->E F Plot pH vs. Titrant Volume E->F G Calculate 1st/2nd Derivatives F->G H Determine pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination via potentiometric titration.

Part 2: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is the most relevant measure for predicting long-term stability in formulations and for understanding bioavailability under equilibrium conditions.

Core Principles: The Energetics of Dissolution

For a solid to dissolve, the energy input required to break the crystal lattice must be overcome by the energy released upon solvation of the molecules by the solvent[10].

  • Crystal Lattice Energy: This is the primary energy barrier to dissolution. Compounds with high lattice energy are typically less soluble[11].

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities and dissolution rates. The most thermodynamically stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies (e.g., via XRPD or DSC).

Experimental Protocol: The Shake-Flask Method

Causality: The shake-flask method is the universally accepted "gold standard" for determining thermodynamic solubility because it ensures that the system reaches true equilibrium. By using an excess of solid, it guarantees that the resulting solution is saturated.

Detailed Step-by-Step Methodology

  • Material Preparation: Use a well-characterized solid form of 1-(2,6-dimethoxyphenyl)-N-methylmethanamine.

  • Sample Addition: Add an excess amount of the solid compound to a series of vials containing the desired media (e.g., pH-adjusted buffers from 2.0 to 10.0, purified water, and relevant organic solvents like ethanol, propylene glycol, DMSO). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C and/or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved drug from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: After the experiment, recover the remaining solid and re-analyze its crystal form (e.g., by XRPD) to check for any solvent-mediated phase transformations.

Workflow Visualization

Shake_Flask_Workflow A Add Excess Solid Compound to Solvent Vials B Seal and Agitate at Constant Temperature (24-72 hours) A->B C Cease Agitation, Allow to Settle B->C D Centrifuge and Filter Supernatant C->D F Analyze Remaining Solid for Polymorphic Changes C->F E Quantify Concentration via HPLC D->E

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Part 3: Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measure used in early drug discovery. It assesses the solubility of a compound upon its rapid precipitation from a concentrated organic stock solution (usually DMSO) into an aqueous buffer. It measures the concentration before precipitation occurs, not the true equilibrium solubility.

Core Principles: Supersaturation and Precipitation

Kinetic solubility experiments create a temporary state of supersaturation when the DMSO solution is diluted into the aqueous medium. The kinetic solubility value is the concentration at which the compound begins to precipitate out of this supersaturated state. This value is highly relevant for in vitro high-throughput screening (HTS) assays, where compounds are typically introduced from DMSO stocks.

Experimental Protocol: Nephelometry-Based Assay

Causality: Laser nephelometry provides a rapid and automated way to detect the formation of a precipitate by measuring light scattering[2]. As a compound falls out of solution, the resulting particles scatter a laser beam, and the increase in scattered light is proportional to the amount of precipitate.

Detailed Step-by-Step Methodology

  • Stock Solution: Prepare a high-concentration stock solution of 1-(2,6-dimethoxyphenyl)-N-methylmethanamine in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96- or 384-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Use a liquid handler to add small, precise volumes of the DMSO stock solution directly into the buffer-containing wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%).

  • Incubation & Measurement: Mix the plate briefly and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours). Measure the light scattering in each well using a nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal begins to sharply increase above the background is defined as the kinetic solubility.

Workflow Visualization

Kinetic_Solubility_Workflow A Prepare 10 mM Stock in DMSO C Add Stock to Buffer (Serial Dilution) A->C B Dispense Aqueous Buffer to Microplate B->C D Incubate (1-2h) at Room Temp C->D E Measure Light Scattering (Nephelometry) D->E F Plot Signal vs. Conc. & Determine Solubility E->F

Caption: Workflow for kinetic solubility determination via nephelometry.

Part 4: Data Synthesis and Profile Interpretation

The individual data points generated from these experiments must be synthesized to create a holistic solubility profile.

The pH-Solubility Profile

Plotting the thermodynamic solubility (on a logarithmic scale) against pH generates the pH-solubility profile. For a basic compound like 1-(2,6-dimethoxyphenyl)-N-methylmethanamine, the profile is expected to follow the Henderson-Hasselbalch relationship.

  • At pH << pKa: The compound will be predominantly in its protonated, cationic form (BH⁺). The solubility will be high and may be limited by the solubility of its salt form.

  • At pH >> pKa: The compound will be in its neutral, free base form (B). The solubility will be at its minimum, reflecting the intrinsic solubility (S₀) of the neutral molecule.

  • At pH ≈ pKa: The solubility will change dramatically with small changes in pH.

This profile is critical for predicting where in the gastrointestinal tract the drug is likely to dissolve.

Comprehensive Data Summary

All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 2: Template for Summarizing Solubility Data

MediumpHTemperature (°C)Thermodynamic Solubility (µg/mL)Molar Solubility (µM)Kinetic Solubility (µM)
0.1 M HCl1.237
Phosphate Buffer6.537
Phosphate Buffered Saline (PBS)7.437
Bicarbonate Buffer9.037
Water~725
EthanolN/A25
Propylene GlycolN/A25
DMSON/A25
Impact of Temperature

Solubility is temperature-dependent. Performing shake-flask experiments at different temperatures (e.g., 4°C, 25°C, 37°C) can provide insight into the thermodynamics of dissolution. An increase in solubility with temperature indicates an endothermic process, while a decrease indicates an exothermic one.

Conclusion

Characterizing the solubility profile of a new chemical entity such as 1-(2,6-dimethoxyphenyl)-N-methylmethanamine is a foundational activity in drug development. By following the systematic approach outlined in this guide—from determining the fundamental pKa to executing gold-standard thermodynamic and high-throughput kinetic solubility assays—researchers can generate a robust and comprehensive data package. This data is indispensable for making informed decisions regarding formulation, predicting oral bioavailability, and ensuring the success of preclinical and clinical development programs.

References

A consolidated list of references will be provided upon request, linking to authoritative sources for each protocol and mechanistic claim mentioned within this guide.

Sources

2,6-Dimethoxybenzylamine Derivatives: A Technical Guide to Synthesis, Protection Strategies, and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemistry, pharmacology, and synthetic utility of 2,6-dimethoxybenzylamine (2,6-DMBA) derivatives. It is structured to serve researchers requiring actionable protocols for synthesis, protecting group manipulation, and lead optimization in medicinal chemistry.

Executive Summary: The 2,6-Dimethoxy Motif

The 2,6-dimethoxybenzylamine (2,6-DMBA) scaffold represents a unique structural motif in medicinal chemistry, distinct from its more common isomers (2,4-DMB and 3,4-DMB/Veratryl). Its utility is bifurcated into two high-value applications:

  • Pharmacophore: A privileged scaffold for designing selective inhibitors of Copper Amine Oxidases (CAOs), particularly Vascular Adhesion Protein-1 (VAP-1/AOC3), where the steric bulk of the ortho-methoxy groups dictates selectivity against Monoamine Oxidases (MAOs).

  • Steric Auxiliary & Protecting Group: A highly acid-labile amine protecting group that offers unique kinetic stability profiles compared to the standard 4-methoxybenzyl (PMB) or 2,4-dimethoxybenzyl (DMB) groups due to steric shielding of the benzylic center.

Medicinal Chemistry: The Pharmacophore

Target Specificity: Copper Amine Oxidases (CAOs)

The 2,6-DMBA moiety is a critical "warhead" or anchor for reversible inhibitors of CAOs. Unlike MAOs (flavin-dependent), CAOs (like VAP-1 and Diamine Oxidase, DAO) utilize a topaquinone (TPQ) cofactor.

  • Mechanism of Action: 2,6-DMBA derivatives act as substrate-like inhibitors. They enter the active site channel but, due to the 2,6-substitution, often exhibit slow off-rates or reversible covalent interactions with the TPQ cofactor (forming Schiff bases that do not readily hydrolyze or turnover).

  • Selectivity Filter: The 2,6-dimethoxy pattern creates a "steric shield."

    • MAO-A/B Exclusion: The active sites of MAO-A/B are sterically constrained around the flavin cofactor. The bulk of the two ortho-methoxy groups prevents 2,6-DMBA derivatives from effectively entering or orienting within the MAO active site, granting high selectivity (>100-fold).

    • VAP-1 vs. DAO: Optimization of the "tail" (N-substituents) allows for differentiation between VAP-1 (inflammation target) and DAO (histamine metabolism).

Structure-Activity Relationship (SAR) Data

The following table summarizes the selectivity profile of 2,6-DMBA derivatives compared to other isomers.

Compound ClassR-Group (Benzene)Target Affinity (VAP-1)Selectivity (vs. MAO-B)Mechanistic Insight
2,6-DMBA 2,6-(OMe)₂High (

< 100 nM)
> 500-foldSteric bulk prevents MAO entry; optimal fit in VAP-1 hydrophobic pocket.
2,4-DMBA 2,4-(OMe)₂ModerateLow (< 10-fold)Less steric hindrance allows off-target MAO binding.
3,4-DMBA 3,4-(OMe)₂LowNoneClassic MAO substrate motif (resembles dopamine).
4-Aryloxy-2-butynyl 2,6-(OMe)₂ coreVery High (

< 10 nM)
> 1000-foldAlkyne tail targets the active site base; 2,6-core anchors orientation.

Synthetic Methodologies

Primary Route: Reductive Amination

The most robust entry into 2,6-DMBA derivatives is the reductive amination of 2,6-dimethoxybenzaldehyde. This route avoids the instability associated with 2,6-dimethoxybenzyl chloride (which polymerizes rapidly).

Protocol: Reductive Amination (Self-Validating)
  • Scope: Applicable to primary and secondary amines.[1][2][3]

  • Reagents: 2,6-Dimethoxybenzaldehyde (1.0 equiv), Amine (1.0–1.2 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (catalytic), DCM or DCE (Solvent).

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 2,6-dimethoxybenzaldehyde (10 mmol) and the target amine (10 mmol) in 1,2-dichloroethane (DCE, 40 mL).

    • Checkpoint: If the amine is a salt (e.g., HCl), add 1.0 equiv of TEA/DIPEA to liberate the free base.

  • Activation: Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: The solution may turn slightly yellow/orange, indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes.

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before it forms the imine, preventing benzyl alcohol by-product formation.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Monitoring: TLC (SiO₂, 30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients) or recrystallization of the HCl salt (using Et₂O/HCl).

Visualization: Synthetic Workflow

SynthesisWorkflow Aldehyde 2,6-Dimethoxybenzaldehyde Imine Intermediate Imine Aldehyde->Imine DCE, RT, 1h Amine Target Amine (R-NH2) Amine->Imine Product 2,6-DMBA Derivative Imine->Product Reduction STAB NaBH(OAc)3 / AcOH STAB->Product H- Transfer

Figure 1: Standard reductive amination workflow for accessing 2,6-DMBA derivatives.

The 2,6-DMB Protecting Group Strategy

While 2,4-dimethoxybenzyl (DMB) is the standard for backbone amide protection, the 2,6-dimethoxybenzyl group offers a specialized alternative.

  • Key Characteristic: Extreme Acid Lability.

  • Mechanism: Upon protonation, the 2,6-DMB group cleaves to form a resonance-stabilized benzyl cation. The two ortho-methoxy groups provide superior stabilization of the positive charge via resonance (+M effect) and inductive donation, making it more labile than PMB (4-methoxy) and often kinetically distinct from 2,4-DMB.

  • Steric Effect: The 2,6-substitution makes the nitrogen less nucleophilic due to steric crowding, which can prevent unwanted side reactions (e.g., over-alkylation) during synthesis.

Deprotection Protocols
Method A: Acidic Cleavage (Standard)
  • Reagent: 10–20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Scavengers: Triethylsilane (TES) or Thioanisole (Essential to quench the reactive 2,6-dimethoxybenzyl cation and prevent re-alkylation of the substrate).

  • Procedure:

    • Dissolve the protected amine in DCM (0.1 M).

    • Add Scavenger (TES, 2.0 equiv).

    • Add TFA (10–20% v/v). The solution often turns deep red/purple (cation formation).

    • Stir for 30–60 minutes at RT.

    • Concentrate and precipitate the amine salt with cold Ether.

Method B: Oxidative Cleavage (Orthogonal)
  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).

  • Mechanism: Single Electron Transfer (SET) oxidation of the electron-rich aromatic ring.

  • Procedure:

    • Dissolve substrate in DCM/Water (18:1).

    • Add DDQ (1.2–1.5 equiv).

    • Stir at RT for 1–2 hours. The mixture will turn green/brown.

    • Wash with saturated NaHCO₃ and NaHSO₃ (to remove DDQ byproducts).

Visualization: Acidic Cleavage Mechanism

DeprotectionMechanism Protected N-(2,6-DMB)-Amine Transition Transition State (C-N Bond Weakening) Protected->Transition + H+ Protonation Protonation (TFA) Protonation->Transition Cation 2,6-DMB Cation (Resonance Stabilized) Transition->Cation Cleavage Amine Free Amine Product Transition->Amine Byproduct 2,6-DMB-Scavenger Adduct Cation->Byproduct + TES Scavenger Scavenger (TES) Quenches Cation Scavenger->Byproduct

Figure 2: Mechanism of acid-catalyzed deprotection showing the critical role of cation scavenging.

References

  • Lucchesini, F., et al. (2014).[4] "Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases." Bioorganic & Medicinal Chemistry, 22(5), 1558-1567.[4] Link

  • Dunkel, P., et al. (2011). "Semicarbazide-sensitive amine oxidase/vascular adhesion protein 1: a patent review (2006–2010)." Expert Opinion on Therapeutic Patents, 21(9), 1453-1471. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for DMB/PMB cleavage conditions).
  • Foot, J. S., et al. (2016). "2-Prenylated m-dimethoxybenzenes as potent inhibitors of 15-lipo-oxygenase: inhibitory mechanism and SAR studies." Chemical Biology & Drug Design, 88(3), 460-469. Link

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Difference between 2,6-dimethoxy and 2,5-dimethoxy phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, pharmacological, and synthetic divergences between the 2,5-dimethoxy and 2,6-dimethoxy phenethylamine series.

Technical Whitepaper for Medicinal Chemistry & Pharmacology

Executive Summary

In the structure-activity relationship (SAR) of serotonergic phenethylamines, the position of methoxy substituents on the phenyl ring is the primary determinant of efficacy. The 2,5-dimethoxy pattern (the "2C" and "DOx" series) represents the pharmacophore required for high-efficacy 5-HT2A agonism and psychedelic activity. In contrast, the 2,6-dimethoxy pattern (often designated as the


-2C  or "pseudo-2C" series) creates a steric and electronic landscape that, while preserving receptor affinity in some analogs, drastically reduces intrinsic efficacy and in vivo potency.

This guide analyzes the mechanistic failure of the 2,6-isomer to elicit psychedelic effects comparable to the 2,5-isomer, despite high binding affinities (Ki) in specific 4-substituted analogs.

Structural & Electronic Topography

The 5-HT2A Orthosteric Binding Pocket

The 5-HT2A receptor's orthosteric site is defined by a hydrophobic cleft formed between Transmembrane Helix 5 (TM5) and Helix 6 (TM6).

  • 2,5-Dimethoxy (Active Conformation):

    • 2-Methoxy: Interacts with Ser3.36 (via H-bond) and hydrophobic residues in TM3/TM6. It locks the ethylamine side chain into a specific rotameric conformation essential for receptor activation.

    • 5-Methoxy: Orients towards TM5 , engaging in hydrophobic packing with aromatic residues (e.g., Phe339, Phe340).

    • Result: This "lock-and-key" fit stabilizes the active receptor state (

      
      ), facilitating Gq-protein coupling.
      
  • 2,6-Dimethoxy (Steric Occlusion):

    • 6-Methoxy (Ortho-Clash): The introduction of a methoxy group at the 6-position (ortho to the ethylamine chain) creates severe steric strain. This forces the ethylamine side chain out of the coplanar alignment required for optimal aspartate (Asp3.32) salt-bridging.

    • Loss of TM5 Interaction: The absence of the 5-methoxy group removes the critical anchor point for TM5, destabilizing the active conformation.

Electrostatic Potential & Lipophilicity

The 2,6-substitution creates a symmetrical electronic cloud that alters the dipole moment compared to the asymmetric 2,5-isomer. This symmetry often increases metabolic vulnerability (see Section 4) and alters the solvation shell, impacting blood-brain barrier (BBB) permeability.

Pharmacological Profiles & Data Comparison

Recent studies on the


-2C series (e.g., by Trachsel et al.) have revealed a paradox: High Affinity 

High Efficacy.
Table 1: Comparative Binding & Efficacy Data

Note: Values are approximate means derived from comparative in vitro studies (HEK293-5HT2A).

Feature2,5-Dimethoxy (e.g., 2C-B) 2,6-Dimethoxy (e.g.,

-2C-T)
Receptor Affinity (

)
High (1–20 nM)Moderate to High (20–100 nM)
Intrinsic Efficacy (

)
High (>80% relative to 5-HT)Low/Partial (<40% or Antagonist)
Functional Selectivity Bias toward Gq/PLC pathwayOften bias toward

-arrestin or inactive
Human Activity Potent Psychedelic (10–25 mg)Inactive / Non-Hallucinogenic (>200 mg)
Metabolic Stability High (4-substituent blocks metabolism)Low (Rapid deamination)
Visualization: The Receptor Clash

The following diagram illustrates the mechanistic divergence at the receptor level.

SAR_Mechanism cluster_0 Ligand Structure cluster_1 5-HT2A Receptor Interaction L_25 2,5-Dimethoxy (2C-Series) Binding Asp3.32 Salt Bridge L_25->Binding Optimal Rotamer TM5_Pocket TM5 Hydrophobic Pocket (Phe340) L_25->TM5_Pocket 5-MeO Interaction L_26 2,6-Dimethoxy (Ψ-Series) L_26->TM5_Pocket Missing 5-MeO Steric_Check Ortho-Steric Gate L_26->Steric_Check 6-MeO Clash Outcome_Active Receptor Activation (Psychedelic) TM5_Pocket->Outcome_Active Stabilizes R* Steric_Check->Binding Distorted Bond Outcome_Inactive No Activation (Inactive/Antagonist) Steric_Check->Outcome_Inactive Prevents Helix Shift

Caption: Mechanistic divergence showing how the 6-methoxy group sterically hinders active conformation despite successful binding.

Synthetic Pathways & Regioselectivity[1][2][3]

The synthesis of 2,6-dimethoxy derivatives presents a distinct challenge compared to the 2,5-series due to electrophilic aromatic substitution rules .[1]

The Regioselectivity Problem[1][2]
  • 2,5-Series (Easy): The 2- and 5-methoxy groups are para to the 5- and 2-positions respectively. However, in the 2,5-dimethoxy backbone, the 4-position is sterically accessible and electronically activated. Bromination of 2,5-dimethoxyphenethylamine (2C-H) cleanly yields 2C-B.

  • 2,6-Series (Difficult): In 2,6-dimethoxybenzaldehyde (or phenethylamine), the 3-position is activated by the ortho-methoxy and para-methoxy effects. The 4-position is electronically less favorable and sterically crowded. Direct bromination of 2,6-dimethoxyphenethylamine yields the 3-bromo isomer, not the desired 4-bromo analog.

Protocol: Synthesis of 4-Bromo-2,6-Dimethoxyphenethylamine ( -2C-B)

Note: This route avoids direct bromination of the amine.

Reagents:

  • 3,5-Dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde)

  • Trifluoromethanesulfonic anhydride (

    
    )
    
  • Palladium catalyst / Organotin reagents (Stille Coupling) or Brominating agents.

Step-by-Step Methodology:

  • Scaffold Selection: Start with Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde). The "3,5" pattern of the aldehyde becomes the "2,6" pattern of the final phenethylamine.

  • Functional Group Interconversion (The "Switch"):

    • The 4-hydroxy group must be converted to a leaving group (Triflate) or replaced directly.

    • Alternative: To install a Bromine at the 4-position (which corresponds to the 1-position of the ring relative to the aldehyde), one must often build the ring via lithiation or use 2,6-dimethoxy-4-bromo-benzaldehyde if commercially available (rare).

    • Standard Route: Use 2,6-dimethoxyphenol .[2] Brominate the phenol (para-directing)

      
       4-bromo-2,6-dimethoxyphenol 
      
      
      
      Methylate phenol
      
      
      3,4,5-trimethoxy (Mescaline series). Wait, this leads to Mescaline.
    • Correct Route for

      
      -2C-B:
      
      • Start: 1,3-Dimethoxybenzene.

      • Lithiation: n-BuLi directs to the 2-position (between methoxys).

      • Formylation: Add DMF

        
         2,6-Dimethoxybenzaldehyde.
        
      • Blocking: Direct bromination of this aldehyde goes to the 3-position .

      • Solution: One must use a blocking group at the 3-position or start with 5-bromo-1,3-difluorobenzene and perform nucleophilic aromatic substitution with methoxide.

Optimized Workflow (Graphviz):

Synthesis_Regio Start Starting Material: 2,6-Dimethoxybenzaldehyde Direct_Br Direct Bromination (Br2 / AcOH) Start->Direct_Br Result_Wrong PRODUCT: 3-Bromo-2,6-dimethoxy... (Undesired Isomer) Direct_Br->Result_Wrong Favors 3-pos Alt_Route Alternative Route: Lithiation of 1-Bromo-3,5-dimethoxybenzene Formylation Formylation (DMF) Yields 4-Bromo-2,6-dimethoxybenzaldehyde Alt_Route->Formylation Henry Henry Reaction (Nitromethane / NH4OAc) Formylation->Henry Reduction Reduction (LAH) Henry->Reduction Final Target: Ψ-2C-B Reduction->Final

Caption: Synthetic divergence highlighting the regioselectivity issue in the 2,6-series.

Metabolic Fate & Toxicology

MAO Susceptibility

The 2,6-dimethoxy pattern leaves the 3,4,5-positions exposed (unless substituted).

  • Deamination: 2,6-dimethoxy phenethylamines are more rapidly deaminated by Monoamine Oxidase (MAO-A) compared to their 2,5-counterparts. The 4-substituent in the 2,5-series (e.g., Bromine in 2C-B) significantly retards metabolic clearance.

  • O-Demethylation: The 2,6-methoxy groups are sterically crowded. CYP450 enzymes may preferentially attack the 4-position (if unsubstituted) or demethylate one of the methoxy groups to relieve steric strain, leading to inactive phenolic metabolites.

Clinical Implications

Because of the rapid metabolism and low intrinsic efficacy, 2,6-dimethoxy compounds are often considered false positives in binding assays. They bind, but they do not "trip," and they are cleared before they can reach effective brain concentrations.

References

  • Trachsel, D., et al. (2013). Synthesis and pharmacological characterization of 2,6-dimethoxyphenethylamine derivatives (Ψ-2C compounds). Journal of Medicinal Chemistry.[3][4][5][6][7]

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR for the 2,5-series).

  • Nichols, D. E. (2016). Psychedelics.[2][3][6][8][9][10] Pharmacological Reviews. (Comprehensive review of 5-HT2A agonist SAR).

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: Mechanism of action and adverse effects. Archives of Toxicology.

  • Blough, B. E., et al. (2002). Synthesis and transporter binding properties of 2,6-dimethoxy-4-substituted phenylisopropylamines. Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Application Note: Synthesis of (2,6-Dimethoxybenzyl)methylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing (2,6-Dimethoxybenzyl)methylamine (also known as N-methyl-2,6-dimethoxybenzylamine) from 2,6-dimethoxybenzaldehyde and methylamine. This transformation represents a classic challenge in organic synthesis: the reductive amination of a sterically hindered aldehyde . The 2,6-dimethoxy substitution pattern creates significant steric crowding around the carbonyl center, potentially retarding imine formation and influencing the choice of reducing agent.

We present a robust, scalable protocol using Sodium Triacetoxyborohydride (STAB) , a mild and selective hydride donor that minimizes side reactions (such as direct reduction of the aldehyde to the alcohol) while accommodating the steric demands of the substrate.

Introduction & Retrosynthetic Strategy

The Challenge of Steric Hindrance

In standard reductive aminations, an aldehyde condenses with an amine to form an imine (Schiff base), which is subsequently reduced to the amine. However, for 2,6-disubstituted benzaldehydes , the ortho-methoxy groups act as a "steric gate," impeding the nucleophilic attack of the amine on the carbonyl carbon.

  • Risk 1: Slow imine formation leads to a buildup of unreacted aldehyde.

  • Risk 2: If the reducing agent is too aggressive (e.g.,

    
     without control), it will reduce the unreacted aldehyde to 2,6-dimethoxybenzyl alcohol  (a neutral byproduct) rather than the desired amine.
    
The Solution: Sodium Triacetoxyborohydride (STAB)

To circumvent these issues, we utilize Sodium Triacetoxyborohydride (


). STAB is less reactive than sodium borohydride (

) and exhibits high selectivity for imines over aldehydes. This allows the amine and aldehyde to coexist in solution until the imine forms, which is then rapidly and irreversibly reduced to the product.
Reaction Pathway & Mechanism

The following diagram illustrates the reaction pathway, highlighting the critical equilibrium steps and the irreversible reduction.

ReductiveAmination Aldehyde 2,6-Dimethoxy- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Byproduct 2,6-Dimethoxybenzyl alcohol Aldehyde->Byproduct Direct Reduction (Side Reaction) Amine Methylamine (MeNH2) Amine->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Slow due to Sterics) ProtonatedImine Protonated Iminium Ion Imine->ProtonatedImine + H+ Product (2,6-Dimethoxybenzyl)- methylamine ProtonatedImine->Product Reductive Hydride Transfer (STAB)

Figure 1: Reaction pathway for the reductive amination.[1] The red arrow indicates the rate-limiting step caused by steric hindrance.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[2][3]Role
2,6-Dimethoxybenzaldehyde 3392-97-01.0Substrate
Methylamine (2.0 M in THF)74-89-51.5Amine Source
Sodium Triacetoxyborohydride 56553-60-71.5Reducing Agent
1,2-Dichloroethane (DCE) 107-06-2SolventReaction Medium
Acetic Acid (Glacial) 64-19-71.0Catalyst (Optional)

Note: Methylamine is also available as a 33% solution in Ethanol or as a Hydrochloride salt. If using the HCl salt, add 1.0 equivalent of Triethylamine (


) to liberate the free base.
Equipment
  • Round-bottom flask (oven-dried).

  • Magnetic stir bar.

  • Inert gas line (Nitrogen or Argon).[4]

  • Separatory funnel for workup.

  • Rotary evaporator.

Experimental Protocol

Method A: One-Pot Procedure with STAB (Recommended)

This method is based on the standard protocol by Abdel-Magid et al. [1], optimized for hindered substrates.

Step 1: Imine Formation (Pre-equilibrium)

  • Charge an oven-dried round-bottom flask with 2,6-Dimethoxybenzaldehyde (1.0 equiv, e.g., 1.66 g, 10 mmol).

  • Add 1,2-Dichloroethane (DCE) (approx. 4-5 mL per mmol of aldehyde). THF can be used as a greener alternative, though reaction rates may be slightly slower.

  • Add Methylamine (1.5 equiv, e.g., 7.5 mL of 2.0 M solution in THF).

  • Critical Step for Hindered Substrates: Stir the mixture at room temperature for 30–60 minutes before adding the reducing agent. This allows the sterically hindered aldehyde to establish an equilibrium with the imine.

    • Optional: If imine formation is sluggish (monitored by TLC), add Acetic Acid (1.0 equiv) to catalyze the dehydration.

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, e.g., 3.18 g, 15 mmol) in one portion.

  • Note: Gas evolution (
    
    
    ) may occur but is usually minimal compared to
    
    
    .
  • Stir the reaction mixture at room temperature under nitrogen.
  • Monitor: Check progress by TLC or LC-MS after 4 hours. Due to steric hindrance, this reaction may require overnight stirring (12–16 hours) to reach completion.

Step 3: Quench and Workup (Acid-Base Extraction) This workup is designed to purify the amine product from any neutral alcohol byproduct formed via direct reduction.

  • Quench: Carefully add saturated aqueous

    
     solution to the reaction mixture. Stir for 15 minutes to quench excess borohydride.
    
  • Extraction: Extract the mixture with Dichloromethane (DCM) (

    
    ).
    
  • Acid Wash (Purification):

    • Combine the organic layers.[3][4][5][6]

    • Extract the organic layer with 1M HCl (

      
      ). The product (amine) will protonate and move into the aqueous acidic layer. The neutral impurities (benzyl alcohol) will remain in the organic layer.
      
    • Discard the organic layer (or save for recovery of byproducts).

  • Basification & Recovery:

    • Take the acidic aqueous layer and cool it in an ice bath.

    • Basify to pH > 12 using 2M NaOH or solid KOH pellets. The product will oil out as the free base.

    • Extract the basic aqueous layer with DCM (

      
      ).
      
  • Drying: Dry the combined DCM extracts over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure to yield the crude (2,6-Dimethoxybenzyl)methylamine .

Results & Characterization

Expected Yield
  • Typical Yield: 75–90%

  • Appearance: Colorless to pale yellow oil. (Secondary benzylamines are often oils; the HCl salt is a solid).

Spectral Data (Predicted)

Since this specific derivative is a catalog item but spectral data is often proprietary, the following are the expected diagnostic signals for verification:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.15 (t, 
      
      
      
      Hz, 1H, Ar-H4) – Triplet for the para proton.
    • 
       6.55 (d, 
      
      
      
      Hz, 2H, Ar-H3,5) – Doublet for the meta protons.
    • 
       3.85 (s, 2H, Ar-CH_2-N) – Benzylic methylene. Note: This may shift depending on concentration/salt formation.
      
    • 
       3.80 (s, 6H, -OCH_3) – Strong singlet for the two methoxy groups.
      
    • 
       2.45 (s, 3H, N-CH_3) – Singlet for the N-methyl group.
      
    • 
       1.50 (br s, 1H, NH) – Broad singlet, exchangeable.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance preventing imine formation.Increase "Step 1" time; add molecular sieves (3Å) to absorb water; heat to 40°C.
High Alcohol Byproduct Direct reduction of aldehyde by STAB.Ensure amine is in excess; allow longer pre-equilibrium time before adding STAB.
Dialkylation (Tertiary Amine) Reaction of product with aldehyde.Unlikely due to sterics (2,6-subst), but ensure Methylamine is in excess (>1.5 eq).

Safety & Compliance

  • Methylamine: Toxic and flammable gas/liquid. Handle only in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Water-reactive.[2] Releases acetic acid upon hydrolysis. Store in a desiccator.

  • 1,2-Dichloroethane (DCE): Carcinogen and toxic solvent. Avoid inhalation.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Master Organic Chemistry. "Reductive Amination."

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride."

Sources

Using sodium triacetoxyborohydride for 2,6-dimethoxybenzylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Direct Reductive Amination for the Synthesis of 2,6-Dimethoxybenzylamine Using Sodium Triacetoxyborohydride (STAB)

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Application Protocol & Mechanistic Guide

Executive Summary

The synthesis of primary amines from highly substituted benzaldehydes is a cornerstone transformation in medicinal chemistry. However, synthesizing 2,6-dimethoxybenzylamine directly from 2,6-dimethoxybenzaldehyde presents a notorious synthetic challenge. The ortho-methoxy groups exert severe steric shielding around the carbonyl carbon and electronically deactivate it via resonance, frequently causing standard reductive amination protocols to stall or fail[1].

This application note details an optimized, self-validating protocol utilizing Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . By leveraging a massive excess of ammonium acetate, molecular sieves, and the unique chemoselectivity of STAB, this protocol overcomes the activation barrier of 2,6-disubstitution to yield the primary amine while strictly avoiding overalkylation.

Mechanistic Rationale & Expert Insights

As a Senior Application Scientist, it is critical to understand why reagents are chosen, rather than just how to mix them. The causality behind this protocol relies on three mechanistic pillars:

  • The Steric & Electronic Challenge: The 2,6-dimethoxy substitution pattern severely retards imine formation. To force this unfavorable equilibrium forward, we utilize a 10-fold molar excess of ammonium acetate (NH₄OAc)[2]. The acetate acts as a mild internal acid catalyst, while the excess ammonia saturates the equilibrium toward the primary iminium species, preventing the newly formed primary amine from reacting with another aldehyde molecule (dialkylation). Furthermore, the addition of unactivated 4Å molecular sieves is critical to sequester water and drive the condensation[1].

  • Chemoselectivity of STAB: Unlike sodium borohydride (NaBH₄), which would prematurely reduce the unreacted aldehyde to 2,6-dimethoxybenzyl alcohol, STAB is a remarkably mild hydride donor. The electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, making STAB highly selective for the more electrophilic iminium ion over the neutral carbonyl[3].

  • Cyanide-Free Kinetics: While sodium cyanoborohydride (NaBH₃CN) is a traditional alternative, STAB avoids the generation of highly toxic cyanide waste streams and generally exhibits faster reaction kinetics in halogenated solvents like 1,2-dichloroethane (DCE)[4][5].

Experimental Workflow

G N1 2,6-Dimethoxybenzaldehyde (Sterically Hindered) N3 Iminium Intermediate (Rate-Limiting Formation) N1->N3 Condensation N2 NH₄OAc (10 eq) + 4Å Sieves Amine Source & Dehydration N2->N3 Drives equilibrium N5 Reductive Amination (12-24h, RT in DCE) N3->N5 N4 NaBH(OAc)₃ (1.5 eq) Selective Hydride Donor N4->N5 Hydride Transfer N6 Sat. NaHCO₃ Quench & Acid-Base Extraction N5->N6 Workup N7 2,6-Dimethoxybenzylamine (Target Primary Amine) N6->N7 Isolation

Caption: Workflow for the direct reductive amination of 2,6-dimethoxybenzaldehyde using STAB.

Step-by-Step Protocol: A Self-Validating System

This methodology incorporates in-process physical and analytical checkpoints to ensure the reaction is proceeding correctly.

Phase 1: Iminium Pre-Formation
  • Preparation: To an oven-dried, nitrogen-flushed round-bottom flask, add 2,6-dimethoxybenzaldehyde (1.0 eq) and anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration[5].

  • Dehydration: Add 200 mg/mmol of freshly activated 4Å molecular sieves.

  • Amine Addition: Add Ammonium Acetate (10.0 eq) in one portion.

  • Activation Stir: Stir the suspension vigorously at room temperature (20–25 °C) for 1 to 2 hours.

    • Self-Validation Checkpoint: The mixture will remain a heterogeneous suspension. TLC monitoring (Hexanes/EtOAc 7:3) will show only a slow, partial consumption of the aldehyde. Do not expect full conversion at this stage; the iminium formation is the rate-limiting step and exists in dynamic equilibrium.

Phase 2: Hydride Reduction
  • STAB Addition: Cool the flask briefly in a water bath (to absorb any mild exotherm) and add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes[6].

  • Reaction: Remove the water bath and stir the reaction under N₂ at room temperature for 16–24 hours. The extended time is strictly necessary to compensate for the 2,6-disubstitution sterics.

Phase 3: Quench and Acid-Base Isolation

Because sterically hindered reductive aminations rarely reach 100% conversion, the crude mixture will contain the target amine, unreacted aldehyde, and trace alcohol byproducts. An acid-base extraction is mandatory to isolate the pure product.

  • Quench: Dilute the reaction with Dichloromethane (DCM) and slowly add saturated aqueous NaHCO₃ (10 mL/mmol).

    • Self-Validation Checkpoint: Vigorous CO₂ gas evolution will occur as the NaHCO₃ neutralizes the acetic acid byproduct. Wait until all effervescence completely ceases before transferring to a separatory funnel to prevent pressure buildup.

  • Phase Separation: Separate the organic layer. Wash the aqueous layer once more with DCM. Combine the organic layers.

  • Acid Extraction (Purification): Extract the combined organic layers with 1M HCl (3 × 15 mL).

    • Causality: The target 2,6-dimethoxybenzylamine protonates to form a water-soluble ammonium chloride salt, migrating to the aqueous phase. Unreacted aldehyde and neutral byproducts remain in the organic phase (which is discarded).

  • Basification: Cool the aqueous phase in an ice bath and slowly add 2M NaOH until the pH > 12 (verify with pH paper).

    • Self-Validation Checkpoint: The aqueous solution will turn cloudy as the free-base amine crashes out as an oil.

  • Final Isolation: Extract the basic aqueous phase with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 2,6-dimethoxybenzylamine.

Quantitative Reaction Parameters

ParameterReagent / ConditionValue / EquivalentMechanistic Rationale
Substrate 2,6-Dimethoxybenzaldehyde1.0 eqStarting material; highly deactivated and sterically shielded.
Amine Source Ammonium Acetate (NH₄OAc)10.0 eqMassive excess forces equilibrium forward and prevents secondary amine formation.
Reducing Agent NaBH(OAc)₃ (STAB)1.5 eqMild hydride donor; specifically targets the iminium ion without reducing the aldehyde.
Solvent 1,2-Dichloroethane (DCE)0.2 MProvides optimal solubility and superior reaction kinetics for STAB reductions.
Additive 4Å Molecular Sieves200 mg/mmolSequester water to drive the highly unfavorable condensation equilibrium.
Reaction Time Stirring at RT16 - 24 hoursExtended duration compensates for the high activation energy of the hindered transition state.

Troubleshooting & Alternative Pathways

If analytical validation (LC-MS or ¹H-NMR) reveals unacceptably high recovery of the starting 2,6-dimethoxybenzaldehyde, the steric hindrance may be too severe for the direct ammonia protocol.

Expert Pivot (The Indirect Method): Instead of forcing the direct reaction, utilize a two-step indirect reductive amination[4]. React the aldehyde with Benzylamine (1.1 eq) and Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq) as a Lewis acid promoter to force imine formation. Reduce in situ with STAB to yield N-benzyl-2,6-dimethoxybenzylamine. Finally, subject this intermediate to standard hydrogenolysis (H₂, Pd/C in Methanol) to cleave the benzyl group, cleanly liberating the primary 2,6-dimethoxybenzylamine.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link][3]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal.[Link][6]

  • Reductive Amination with Borohydride & Borane Reducing Agents. Studylib.[Link][1]

  • Myers Chem 115: Reduction with Sodium Triacetoxyborohydride. Harvard University.[Link][2]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link][4]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry.[Link][5]

Sources

Application Note: (2,6-Dimethoxybenzyl)methylamine in Heterocyclic Construction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (2,6-Dimethoxybenzyl)methylamine as a Building Block for Heterocycles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Process Development Scientists

Executive Summary

(2,6-Dimethoxybenzyl)methylamine (DMB-methylamine) is a specialized, bifunctional building block primarily utilized to introduce the


-methylamine motif  into complex heterocyclic scaffolds. While often categorized simply as a "protected amine," its utility extends beyond passive protection. The steric bulk of the 2,6-dimethoxy substitution and the electron-rich aromatic ring enable it to function as a conformational control element (turn inducer)  in the synthesis of medium-to-large ring heterocycles (e.g., benzodiazepines, diketopiperazines) and as a solubilizing auxiliary  for hydrophobic intermediates.

This guide details the strategic application of DMB-methylamine to synthesize


-methylated heterocycles, focusing on its role in overcoming aggregation during cyclization and its controlled removal or oxidative transformation.

Strategic Advantages & Chemical Logic[1]

The "Auxiliary" Effect in Cyclization

Direct synthesis of


-methyl lactams is often plagued by the trans-amide preference, which disfavors ring closure for medium-sized rings (7-9 membered). DMB-methylamine addresses this via the cis-amide effect :
  • Steric Bulk: The orthogonal 2,6-dimethoxy groups force the

    
    -substituted amide into a cis-conformation (or lower the rotational barrier), pre-organizing the linear precursor for cyclization.
    
  • Solubility: The lipophilic yet polar nature of the DMB group prevents the aggregation of peptide-like intermediates in non-polar solvents (DCM, THF), facilitating high-concentration macrocyclizations.

Reactivity Profile
  • Nucleophilicity: The secondary amine is highly nucleophilic, allowing rapid functionalization with acyl chlorides, isocyanates, or alkyl halides.

  • Acid Lability: The DMB group is acid-sensitive (cleavable by TFA) but significantly more stable than the 2,4-dimethoxy isomer or 4-methoxybenzyl (PMB) groups towards weak acids, allowing selective deprotection of Boc/tBu groups in its presence.

  • Oxidative Lability: It can be cleaved under neutral oxidative conditions (DDQ, CAN), providing orthogonality to acid-sensitive pharmacophores.

Core Application Workflows

Workflow A: Synthesis of -Methyl-1,4-Benzodiazepine-2,5-diones

This scaffold is a "privileged structure" in CNS drug discovery. DMB-methylamine acts as a convertible isonitrile equivalent or simply a solubilizing amine source.

Mechanism:

  • Acylation: Reaction with isatoic anhydride to form the anthranilamide.

  • Elongation: Coupling with an

    
    -amino acid chloride.
    
  • Cyclization: Base-mediated ring closure (facilitated by DMB steric pressure).

  • Deprotection: Acidic cleavage of the DMB group to reveal the

    
    -methyl lactam.
    
Workflow B: Oxidative Activation to Quinones

Unlike standard deprotection, the electron-rich DMB ring can be oxidized to a p-quinone moiety while retaining the amine linkage under specific conditions, transforming the "protecting group" into a pharmacophoric quinone unit (e.g., for antitumor agents).

Visualization: The Conformational Auxiliary Pathway

G Start DMB-Methylamine Inter1 Linear Precursor (Trans-amide dominant) Start->Inter1 Acylation Inter2 Pre-organized Intermediate (Cis-rotamer stabilized by DMB) Inter1->Inter2 Steric Pressure (2,6-OMe effect) Cyclized N-DMB Heterocycle Inter2->Cyclized Facilitated Ring Closure Final N-Methyl Heterocycle (Target) Cyclized->Final TFA or DDQ Cleavage

Caption: The DMB group shifts the equilibrium toward the cis-rotamer, enabling the cyclization of difficult medium-sized rings before being cleaved.

Detailed Experimental Protocol

Protocol: Synthesis of an -Methylated Diketopiperazine (DKP) Scaffold

Objective: Synthesize cyclo-[N-Me-Ala-Phe] using DMB-methylamine as a solubilizing auxiliary.

Materials
  • (2,6-Dimethoxybenzyl)methylamine (1.0 equiv)

  • Fmoc-Phe-OH (1.2 equiv)

  • HATU (1.2 equiv) / DIPEA (3.0 equiv)

  • Bromoacetyl bromide (1.2 equiv)

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM), DMF.

Step-by-Step Methodology

1. Coupling (Introduction of First Amino Acid)

  • Dissolve Fmoc-Phe-OH (1.0 mmol) and HATU (1.0 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (3.0 mmol) and stir for 5 minutes to activate the acid.

  • Add (2,6-dimethoxybenzyl)methylamine (1.0 mmol) dropwise.

  • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).[2]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), 1M HCl, and sat. NaHCO₃. Dry over MgSO₄ and concentrate.

    • Checkpoint: The product is Fmoc-Phe-N(Me)(DMB). The DMB group prevents aggregation of this hydrophobic intermediate.

2. Fmoc Deprotection & Chain Extension

  • Treat the intermediate with 20% piperidine in DMF (5 mL) for 20 minutes. Concentrate to remove piperidine.

  • Dissolve the crude amine in DCM (10 mL) with DIPEA (2.0 equiv).

  • Cool to 0°C. Add 2-bromopropionyl bromide (1.1 equiv) slowly.

  • Stir for 1 hour, allowing to warm to RT.

  • Workup: Standard aqueous wash (HCl/NaHCO₃).

3. Cyclization (Ring Closure)

  • Dissolve the bromo-amide intermediate in dilute DMF (0.01 M) to favor intramolecular reaction.

  • Add Cs₂CO₃ (2.0 equiv) and heat to 60°C for 4 hours.

  • Observation: The reaction proceeds faster than with unsubstituted benzylamines due to the turn-inducing properties of the DMB group.

  • Filter salts and concentrate.[3]

4. DMB Cleavage (The "Reveal")

  • Dissolve the protected DKP in TFA/DCM (50:50 v/v).

    • Critical Note: Add a scavenger (e.g., triethylsilane or 1,3-dimethoxybenzene) to trap the 2,6-dimethoxybenzyl cation and prevent re-alkylation.

  • Heat to reflux (40°C) for 2-4 hours. (DMB is more stable than PMB; mild heat is often required).

  • Concentrate TFA. Purify via HPLC or flash chromatography.

    • Final Product: N-methyl-3-benzyl-6-methyl-2,5-diketopiperazine.

Data Summary & Troubleshooting

ParameterConditionObservation/Result
Solubility DCM vs. DMSODMB-protected intermediates are soluble in DCM; deprotected analogs often require DMSO.
Cleavage Rate 50% TFA, RTSlow (<20% conversion in 1h).
Cleavage Rate 50% TFA, 60°CFast (Complete in 1-2h). Requires scavenger.
Oxidative Cleavage DDQ (1.5 eq), DCM/H₂OEffective. Yields DMB-aldehyde byproduct. Preferred for acid-sensitive substrates.[4]
Stability 1M HCl / 1M NaOHStable. Allows standard aqueous workups.
Expert Insights (Troubleshooting)
  • Problem: Incomplete Cleavage with TFA.

    • Solution: The 2,6-dimethoxy cation is stable and can re-attach. Use trifluoromethanesulfonic acid (TFMSA) / TFA mixtures or add thioanisole as a potent scavenger.

  • Problem: Steric Hindrance during Coupling.

    • Solution: The 2,6-substituents make the nitrogen sterically crowded. If coupling a bulky amino acid (e.g., Val, Ile) to the DMB-amine, use highly reactive coupling agents like COMU or acid fluorides instead of HATU.

  • Problem: Oxidation Side Reactions.

    • Solution: If using DDQ, ensure the reaction is buffered (pH 7 phosphate buffer) to prevent acid-catalyzed decomposition of the product by the DDQ-hydroquinone byproduct.

References

  • Protecting Groups in Organic Synthesis (Greene & Wuts).

    • Context: Standard protocols for DMB cleavage and stability profiles.
    • Source:

  • Use of DMB as a Backbone Amide Linker (BAL).

    • Context: Boojamra, C. G., et al. "Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones." Journal of Organic Chemistry, 1995. Describes the solubilizing and turn-inducing effects of dimethoxybenzyl groups.
    • Source:

  • Oxid

    • Context: Protocols for removing electron-rich benzyl groups using DDQ.[5][6]

    • Source: (Analogous PMB protocol adapted for DMB).

  • Synthesis of (2,6-Dimethoxybenzyl)methylamine.

    • Context: Preparation from 2,6-dimethoxybenzaldehyde via reductive amin
    • Source: (General reactant properties).

Sources

Application Note: Synthesis and Utilization of N-Substituted 2,6-Dimethoxybenzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocols.

Executive Summary & Scientific Rationale

The synthesis of N-substituted 2,6-dimethoxybenzylamines (2,6-DMB-amines) is a critical transformation in modern organic synthesis, serving two distinct but equally vital roles in drug development.

First, the 2,6-dimethoxybenzyl moiety acts as a highly effective, acid-labile protecting group for primary and secondary amines. Mechanistically, the two electron-donating methoxy groups at the ortho positions provide profound resonance stabilization to the benzylic carbocation formed during acidic cleavage [3]. This renders the 2,6-DMB group significantly more acid-labile than standard benzyl (Bn) or 4-methoxybenzyl (PMB) groups, allowing for orthogonal deprotection under mild trifluoroacetic acid (TFA) conditions [4]. This strategy was famously employed in the convergent synthesis of the rhinovirus protease inhibitor rupinavir, where 2,6-dimethoxybenzylamine was used to introduce a protected primary amino group via reductive amination [1].

Second, the 2,6-DMB group frequently serves as an active pharmacophore. Its electron-rich aromatic ring can participate in crucial


-stacking and hydrogen-bonding interactions within target protein active sites, a feature exploited in the development of highly selective G Protein-Coupled Receptor Kinase 2 (GRK2) inhibitors[2].

This application note details the mechanistic logic, optimized reaction conditions, and self-validating protocols for the synthesis and subsequent deprotection of N-substituted 2,6-DMB-amines.

Reaction Logic & Workflow Visualization

The most robust method for synthesizing N-substituted 2,6-DMB-amines is via reductive amination . By reacting 2,6-dimethoxybenzylamine with an aldehyde or ketone, a transient imine or iminium intermediate is formed. This intermediate is subsequently reduced to the corresponding amine.

For the reduction step, Sodium triacetoxyborohydride (


) is the reagent of choice. Unlike Sodium borohydride (

), which can prematurely reduce the starting carbonyl,

exhibits exquisite chemoselectivity for the protonated iminium ion. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with Sodium cyanoborohydride (

).

SynthesisPathway A 2,6-Dimethoxybenzylamine (Starting Material) C Iminium Intermediate (Transient) A->C Condensation (-H2O) B Carbonyl Compound (Aldehyde/Ketone) B->C D N-Substituted 2,6-DMB-Amine C->D Reduction (NaBH(OAc)3) E TFA Cleavage (Deprotection) D->E Acidic Conditions F Free Amine Product (Target) E->F - 2,6-DMB Cation

Reaction logic for the synthesis and subsequent deprotection of N-substituted 2,6-DMB-amines.

Quantitative Data: Condition Optimization

The success of the reductive amination heavily depends on the steric and electronic nature of the carbonyl substrate. Table 1 summarizes the optimized conditions for various substrate classes.

Table 1: Optimization of Reductive Amination Conditions for 2,6-Dimethoxybenzylamine

Carbonyl SubstrateReducing AgentSolventAdditiveTypical YieldMechanistic Rationale
Aliphatic Aldehydes

DCENone85–95%Fast imine formation; high chemoselectivity prevents over-reduction.
Aromatic Aldehydes

DCENone80–90%Mild conditions prevent competitive reduction of the aldehyde.
Unhindered Ketones

DCEAcOH (1.0 eq)70–85%Acid catalysis is required to drive the equilibrium toward the iminium ion.
Hindered Ketones 1.

2.

EtOHNone50–70%Titanium acts as a strong Lewis acid to force imine formation prior to reduction.

Self-Validating Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: High-yielding synthesis of N-alkyl-2,6-dimethoxybenzylamines.

Materials:

  • 2,6-Dimethoxybenzylamine (1.0 eq, limiting reagent)

  • Aldehyde or Ketone (1.05 eq)

  • Sodium triacetoxyborohydride (

    
    , 1.5 eq)
    
  • 1,2-Dichloroethane (DCE, 0.2 M)

  • Glacial Acetic Acid (AcOH, 1.0 eq — required for ketones only)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2,6-dimethoxybenzylamine and the carbonyl compound in anhydrous DCE under an inert argon atmosphere. If utilizing a ketone, add 1.0 eq of AcOH to catalyze the dehydration.

  • Validation Checkpoint 1 (Equilibrium Confirmation): Stir the mixture at room temperature for 1–2 hours. Withdraw a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Proceed to the next step only when >90% conversion to the imine/iminium mass is observed. This prevents the wasteful reduction of the starting carbonyl.

  • Reduction: Cool the reaction mixture to 0 °C. Add

    
     portionwise over 15 minutes to control the mild exotherm.
    
  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor the disappearance of the iminium intermediate via LC-MS.

  • Quench & Validation Checkpoint 2: Slowly add saturated aqueous

    
    . Self-validation: The visible cessation of 
    
    
    
    gas evolution confirms that all residual acetic acid and unreacted hydride species have been safely neutralized.
  • Workup: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc with 1% Triethylamine to prevent streaking).
    
Protocol B: Acid-Mediated Deprotection (Cleavage of the 2,6-DMB Group)

Objective: Removal of the 2,6-DMB protecting group to reveal the free primary/secondary amine.

Causality of Scavenger Addition: The highly stable 2,6-dimethoxybenzyl carbocation generated during TFA cleavage is a potent electrophile. Without a scavenger, it will readily re-alkylate the newly freed amine or other nucleophilic residues (e.g., Cys, Trp). Triisopropylsilane (TIPS) is added as a hydride donor to irreversibly quench the carbocation, forming inert 2,6-dimethoxytoluene [4].

Materials:

  • N-Substituted 2,6-DMB-amine (1.0 eq)

  • Trifluoroacetic acid (TFA, 20–50% v/v)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS, 5% v/v as a cation scavenger)

Step-by-Step Methodology:

  • Preparation: Dissolve the protected amine in DCM (containing 5% v/v TIPS) to a concentration of 0.1 M. Cool the flask to 0 °C.

  • Cleavage Initiation: Slowly add TFA dropwise to achieve a final concentration of 20–50% v/v TFA.

  • Validation Checkpoint 1 (Carbocation Generation): Observe the reaction mixture. The solution will typically shift to a deep red or bright orange color upon TFA addition. This is a visual confirmation of the generation of the highly stabilized 2,6-dimethoxybenzyl carbocation.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Validation Checkpoint 2 (Completion): Analyze the mixture via TLC (using a highly polar eluent system, e.g., DCM/MeOH/

    
     90:9:1). The complete disappearance of the higher-
    
    
    
    starting material confirms total cleavage.
  • Isolation: Concentrate the mixture under reduced pressure to remove TFA and DCM. Triturate the resulting residue with cold diethyl ether to precipitate the free amine as a TFA salt. Centrifuge, decant the ether, and dry the pellet under high vacuum.

References

  • Organic Chemistry of Drug Synthesis.
  • Source: researchgate.
  • Source: nih.
  • Source: rsc.

Application Note: High-Efficiency Reductive Alkylation of Methylamine with 2,6-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the reductive alkylation of methylamine with 2,6-dimethoxybenzaldehyde. While reductive amination is a staple transformation in medicinal chemistry, the steric bulk imposed by the ortho-dimethoxy substituents of the benzaldehyde presents unique kinetic challenges regarding imine formation and stability. We compare the industry-standard Sodium Triacetoxyborohydride (STAB) "one-pot" method against the traditional two-step Sodium Borohydride (


) approach. The STAB protocol is recommended for its superior chemoselectivity, eliminating the need for pH adjustments and minimizing alcohol byproducts.

Introduction & Chemical Strategy

The synthesis of N-methyl-2,6-dimethoxybenzylamine is a critical intermediate step in the development of various phenethylamine-class pharmacological probes. The core challenge in this transformation is the steric hindrance at the carbonyl carbon. The two methoxy groups at the 2 and 6 positions create a "steric wall," impeding the nucleophilic attack of methylamine and destabilizing the resulting Schiff base (imine) intermediate.

Selection of Reducing Agent

To overcome these steric and electronic barriers, Sodium Triacetoxyborohydride (STAB) is utilized as the primary reducing agent.

  • Selectivity: STAB is mild and exhibits a strong preference for reducing iminium ions over carbonyls. This allows the reducing agent to be present during imine formation without reducing the starting aldehyde to the byproduct 2,6-dimethoxybenzyl alcohol.

  • Proton Source: STAB hydrolyzes slowly to release acetic acid, which provides the necessary acidic catalysis to drive the equilibrium toward the iminium species, a crucial requirement for hindered substrates.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (or iminium ion under acidic conditions), and finally irreversible hydride transfer.

G cluster_0 Steric Bottleneck Aldehyde 2,6-Dimethoxy benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + MeNH2 Amine Methylamine Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product 2,6-Dimethoxy-N- methylbenzylamine Iminium->Product + H- (STAB)

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the imine formation stage.[1]

Experimental Protocols

Materials & Reagents
ReagentEquiv.RoleNotes
2,6-Dimethoxybenzaldehyde 1.0SubstrateSolid, check purity via melting point.
Methylamine 1.5 - 2.0NucleophileUse 33% wt in EtOH or 2M in THF. Avoid aqueous if possible.
STAB 1.4 - 1.5ReductantMoisture sensitive. Handle quickly.
DCM or DCE SolventSolventAnhydrous preferred. DCE allows higher temps if needed.
Acetic Acid (AcOH) 1.0CatalystOptional but recommended for hindered aldehydes.
Protocol A: The STAB Method (Recommended)

Best for: High yield, operational simplicity, and avoiding side-products.

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethoxybenzaldehyde (10 mmol, 1.66 g) in 1,2-Dichloroethane (DCE) (30 mL).

  • Amine Addition: Add Methylamine (33% in EtOH, 15 mmol, ~1.9 mL) in one portion.

    • Note: If using methylamine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to freebase it in situ.

  • Catalysis: Add Acetic Acid (10 mmol, 0.6 mL). Stir for 15–30 minutes at Room Temperature (RT) to allow initial equilibrium.

  • Reduction: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, then add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) portion-wise over 5 minutes.

  • Reaction: Remove ice bath and stir at RT under Nitrogen atmosphere.

    • Time: Due to steric hindrance, allow 4–16 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

  • Quench: Quench by adding saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine organic layers and wash with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is often pure enough (>90%). If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH 95:5:0.5) or convert to the HCl salt by adding ethereal HCl.

Protocol B: Two-Step Method (Alternative)

Best for: Situations where STAB is unavailable or cost is the primary constraint.

  • Imine Formation: Dissolve aldehyde (10 mmol) in Methanol (20 mL). Add Methylamine (20 mmol). Add anhydrous

    
     (2 g) to absorb water and drive the unfavorable equilibrium forward. Stir at reflux for 2 hours.
    
  • Filtration: Filter off the

    
     quickly to remove the water.
    
  • Reduction: Cool the filtrate to 0°C. Add Sodium Borohydride (

    
    )  (10 mmol, 0.38 g) slowly.
    
    • Caution:

      
       is not selective; it will reduce any unreacted aldehyde to alcohol.
      
  • Workup: Acidify with 1M HCl to pH 2 (destroys excess hydride), then basify with NaOH to pH 12. Extract with DCM.

Analytical Validation

Successful synthesis is confirmed by the disappearance of the aldehyde carbonyl peak and the appearance of the N-methyl signal.

Table 1: Expected NMR Data (


) 
MoietyChemical Shift (

)
MultiplicityIntegrationAssignment
Ar-H 7.15 - 6.55Multiplet3HAromatic protons (1,3,4 pattern)
O-CH3 3.80Singlet6HMethoxy groups (2,6-position)
Ar-CH2-N 3.85Singlet2HBenzylic methylene
N-CH3 2.45Singlet3HDiagnostic N-Methyl group
N-H 1.80Broad s1HSecondary amine proton

Troubleshooting & Optimization

Workflow Start Reaction Analysis (TLC/LCMS) Check1 Is Aldehyde Remaining? Start->Check1 Check2 Is Alcohol Byproduct Forming? Check1->Check2 No Action1 Add 0.5 eq STAB + 0.5 eq AcOH Extend time Check1->Action1 Yes Action2 Switch to Two-Step Method (Pre-form imine with sieves) Check2->Action2 Yes (STAB not selective enough) Action3 Proceed to Workup Check2->Action3 No

Figure 2: Decision tree for reaction monitoring.

  • Low Yield: The steric bulk of the 2,6-dimethoxy group often slows imine formation. Ensure you are using Acetic Acid to catalyze this step.[2] If yield remains low, switch to Protocol B and use molecular sieves (3Å) or

    
     during the imine formation step.
    
  • Solubility: The HCl salt of the product may be sparingly soluble in cold water; ensure the aqueous layer is fully basic (pH > 12) during extraction to keep the amine in the organic phase.

Safety Information

  • Methylamine: Extremely volatile and corrosive. If using the gas or ethanolic solution, handle in a well-ventilated fume hood. Inhalation can cause severe respiratory irritation.

  • Sodium Triacetoxyborohydride: Releases acetic acid upon hydrolysis. While less reactive than

    
    , it effectively evolves hydrogen gas when quenched. Quench slowly.
    
  • 2,6-Dimethoxybenzaldehyde: Generally low toxicity but should be treated as an irritant.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[4][5][6] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Gribble, G. W. (1998). Sodium triacetoxyborohydride.[2][4][5][6] Encyclopedia of Reagents for Organic Synthesis.

Sources

Application Note: Scalable Synthesis of (2,6-Dimethoxybenzyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the scalable synthesis of (2,6-Dimethoxybenzyl)methylamine (CAS: N/A for specific salt, Free Base Analog ~20781-22-0). While reductive amination is a standard transformation, the 2,6-dimethoxy substitution pattern presents unique challenges. The ortho-methoxy groups create significant steric bulk and electron donation, deactivating the carbonyl carbon toward nucleophilic attack and impeding imine formation.

This protocol deviates from standard textbook methods (e.g., NaBH₄/MeOH) which often stall or yield low conversions for this substrate. Instead, we present a Stepwise Indirect Reductive Amination protocol utilizing Sodium Triacetoxyborohydride (STAB) for high-purity batch synthesis, and a Catalytic Hydrogenation method for kilogram-scale production.

Strategic Route Selection

The Challenge: Steric & Electronic Deactivation

The target molecule is synthesized via the reductive amination of 2,6-dimethoxybenzaldehyde with methylamine .

  • Steric Hindrance: The two methoxy groups at the 2- and 6-positions shield the carbonyl carbon, significantly slowing the initial attack of methylamine.

  • Electronic Effect: The methoxy groups are strong electron donors (

    
     effect), increasing electron density at the carbonyl carbon and making it less electrophilic.
    

Implication: Standard "one-pot" procedures using weak reducing agents (e.g., NaBH₃CN) at neutral pH often result in incomplete conversion or excessive alcohol byproducts (reduction of aldehyde).

Selected Pathways
FeatureMethod A: STAB (Preferred for <1kg) Method B: Hydrogenation (Preferred for >1kg)
Reagent NaBH(OAc)₃ (Sodium Triacetoxyborohydride)H₂ / Pd/C or Raney Ni
Mechanism Selective reduction of iminium ionSurface-catalyzed reduction
Key Advantage High chemoselectivity; tolerates moistureAtom economy; no boron waste
Steric Solution Acid catalysis (AcOH) drives iminium formationElevated pressure forces adsorption

Detailed Experimental Protocols

Protocol A: Modified Reductive Amination (STAB Method)

Best for: Gram to Pilot Scale (10g – 500g)

Reagents:

  • 2,6-Dimethoxybenzaldehyde (1.0 equiv)[1]

  • Methylamine (2.0 M in THF or 33% in EtOH) (1.5 – 2.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Imine Formation (Critical Step):

    • Charge the reactor with 2,6-dimethoxybenzaldehyde and DCE (10 mL/g).

    • Add Methylamine solution.

    • Add Acetic Acid dropwise. Note: Acid catalysis is essential here to protonate the carbonyl oxygen and overcome the electronic deactivation.

    • Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC or HPLC. Ensure the aldehyde is consumed and converted to the imine/hemiaminal intermediate before adding the reducing agent.

  • Reduction:

    • Cool the mixture to 0°C .

    • Add STAB portion-wise over 30 minutes. Caution: Mild exotherm and gas evolution.

    • Allow the reaction to warm to RT and stir overnight (12–16 h). The steric bulk slows the hydride transfer; do not rush this step.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition). Stir for 30 mins to decompose boron complexes.

    • Separate layers.[2] Extract aqueous layer with DCM (2x).

    • Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification (Salt Formation):

    • Dissolve the crude oil in minimal Ethanol or Diethyl Ether.

    • Add HCl in Dioxane (4M) or concentrated HCl dropwise at 0°C.

    • The hydrochloride salt will precipitate. Filter and wash with cold ether.

    • Recrystallization:[3][4] If necessary, recrystallize from Isopropanol/Ethanol.

Protocol B: High-Pressure Catalytic Hydrogenation

Best for: Manufacturing Scale (>1kg)

Reagents:

  • 2,6-Dimethoxybenzaldehyde (1.0 equiv)[1]

  • Methylamine (40% aq. or methanolic) (3.0 equiv)

  • Catalyst: 5% Pd/C (50% water wet) (2 wt% loading)

  • Solvent: Methanol[5][6][7]

Procedure:

  • Loading: Charge autoclave with 2,6-dimethoxybenzaldehyde, Methanol, and Pd/C catalyst.

  • Amine Addition: Add Methylamine solution.

  • Hydrogenation:

    • Purge with N₂ (3x) then H₂ (3x).

    • Pressurize to 10–20 bar (150–300 psi) . Note: Higher pressure is required compared to unsubstituted benzaldehydes due to steric hindrance.

    • Heat to 40–50°C . Stir vigorously (1000+ rpm) to overcome mass transfer limitations.

  • Filtration: Once H₂ uptake ceases (monitor flow), cool, vent, and filter catalyst through Celite.

  • Isolation: Concentrate filtrate. Acidify with HCl to isolate the salt as in Protocol A.

Process Visualization

Reaction Pathway & Logic Flow

The following diagram illustrates the critical decision points and mechanistic pathway, highlighting where the steric hindrance impacts the process.

G cluster_0 Critical Control Point Start 2,6-Dimethoxybenzaldehyde Imine Imine Intermediate (Sterically Congested) Start->Imine + MeNH2, H+ (Slow Kinetics) SideProduct Benzyl Alcohol (Byproduct) Start->SideProduct Direct Reduction (If Imine formation incomplete) Product (2,6-Dimethoxybenzyl) methylamine Imine->Product + Hydride Source (Reduction)

Caption: Reaction pathway highlighting the "Imine Intermediate" as the critical bottleneck due to steric congestion. Incomplete imine formation leads to alcohol byproducts.

Quality Control & Analytical Data

Target Specification:

  • Appearance: White to off-white crystalline solid (HCl salt).

  • Purity (HPLC): >98.0%

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.55 (s, 3H, N-CH₃)
      
    • 
       3.80 (s, 6H, O-CH₃)
      
    • 
       4.05 (s, 2H, Ar-CH₂-N)
      
    • 
       6.70 (d, 2H, Ar-H, meta)
      
    • 
       7.30 (t, 1H, Ar-H, para)
      
    • 
       9.10 (br s, 2H, NH₂⁺)
      

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete Imine FormationIncrease reaction time of Step 1; Ensure AcOH is added.
High Alcohol Impurity Reducing agent added too earlyVerify imine formation via TLC/HPLC before adding STAB.
Sticky Solid Hygroscopic SaltDry under high vacuum at 40°C; Recrystallize from dry EtOH/Et₂O.

Safety & Handling

  • Methylamine: Toxic and flammable gas/liquid. Handle in a well-ventilated fume hood.

  • STAB: Releases hydrogen gas upon reaction with acid/water. Ensure proper venting.

  • 2,6-Dimethoxybenzaldehyde: Irritant.[8] Avoid dust inhalation.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • BenchChem. (2025).[9] "Technical Guide: Scale-Up Synthesis of 2,6-Dimethoxybenzaldehyde." BenchChem Technical Support.

  • PubChem. (2025).[10][1] "Compound Summary: 2,6-Dimethoxybenzaldehyde." National Library of Medicine.

  • Organic Chemistry Portal. (2023). "Reductive Amination: General Procedures and Catalysts."

Sources

Purification of (2,6-Dimethoxybenzyl)methylamine by acid-base extraction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of (2,6-Dimethoxybenzyl)methylamine by Acid-Base Extraction

Abstract

This application note details the purification of (2,6-Dimethoxybenzyl)methylamine (CAS: 958863-63-3), a secondary amine intermediate often synthesized via reductive amination.[1][2][3] While chromatographic methods (silica gel) are effective, they are often difficult to scale and require toxic eluents (e.g., MeOH/DCM/NH₃).[1][2][3] This guide provides a scalable, self-validating acid-base extraction protocol. The method exploits the basicity of the secondary amine (predicted pKa ~9.2–9.[1][2][3]5) and the lipophilicity of the 2,6-dimethoxybenzyl scaffold to separate the target molecule from neutral precursors (aldehydes, alcohols) and inorganic byproducts.[1][2][3]

Scientific Background & Rationale

Physicochemical Basis

The purification relies on the reversible protonation of the secondary amine nitrogen.[1][2][3]

  • Target Molecule: (2,6-Dimethoxybenzyl)methylamine.[1][2][3][4][5]

  • Key Impurities:

    • 2,6-Dimethoxybenzaldehyde:[1][2][3][6] Neutral precursor (common in reductive amination).[1][2][3]

    • 2,6-Dimethoxybenzyl alcohol: Neutral byproduct (from reduction of the aldehyde).[1][2][3]

    • Inorganic Boron Salts: Water-soluble (from borohydride reducing agents).[1][2][3]

The Mechanism: The 2,6-dimethoxy substitution pattern on the phenyl ring is electron-donating, making the ring electron-rich.[1][2][3] However, the methoxy groups at the ortho positions create significant steric bulk around the benzylic carbon.[1][2][3] This steric hindrance generally prevents over-alkylation to the tertiary amine during synthesis but necessitates vigorous mixing during extraction to ensure phase transfer equilibrium.[1][2][3]

  • Acidic Phase (pH < 2): The amine accepts a proton to form the ammonium salt (

    
    ).[1][2][3] This charged species is highly water-soluble and insoluble in non-polar organic solvents.[1][2][3] Neutral impurities remain in the organic phase.[1][2][3]
    
  • Basic Phase (pH > 12): Deprotonation regenerates the free base (

    
    ), which is highly lipophilic due to the benzyl and methyl groups, partitioning back into the organic solvent.[1][2][3]
    
Solubility Profile (Empirical & Predicted)
PhaseSpecies FormSolubility (Water)Solubility (DCM/EtOAc)Partition Coefficient (LogP)
Neutral (pH 7) Free Base / EquilibriumLowHigh~1.4 (Predicted)
Acidic (pH 1) Ammonium Salt (

)
High Negligible< -1.0
Basic (pH 14) Free Base (

)
NegligibleHigh > 1.4

Materials & Equipment

Reagents:

  • Crude Reaction Mixture: Containing (2,6-Dimethoxybenzyl)methylamine.[1][2][3]

  • Organic Solvent: Dichloromethane (DCM) is preferred for its high solubility of benzylamines; Ethyl Acetate (EtOAc) is a greener alternative but may require larger volumes.[1][2][3]

  • Acid: 1M Hydrochloric Acid (HCl).[1][2][3] Note: Avoid oxidizing acids (HNO₃) due to the electron-rich aromatic ring.[1][2][3]

  • Base: 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1][2][3]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ).[1][2][3]
  • Brine: Saturated NaCl solution.[1][2][3]

Equipment:

  • Separatory Funnel (appropriate volume).[1][2][3]

  • pH Indicator Strips (Range 0–14) or digital pH probe.[1][2][3]

  • Rotary Evaporator.[1][2][3][7]

Experimental Protocol

Phase 1: Acidic Extraction (Removal of Neutrals)

Objective: Move the amine into the aqueous layer and discard non-basic organic impurities.[1][2][3]

  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude). If the reaction was performed in an alcohol (e.g., methanol), remove the alcohol via rotary evaporation first, as water-miscible solvents disrupt phase separation.[1][2][3]

  • First Extraction: Transfer the organic solution to a separatory funnel. Add 1M HCl (1.2 molar equivalents relative to the theoretical amine yield).

    • Why 1.2 eq? Ensures complete protonation without using a massive excess of acid that generates excessive heat during neutralization later.[1][2][3]

  • Agitation: Shake vigorously for 2–3 minutes. Vent frequently.

    • Critical: The 2,6-dimethoxy steric hindrance can slow mass transfer.[1][2][3] Vigorous mixing is essential.

  • Separation: Allow layers to separate.

    • Bottom Layer (DCM): Contains neutral impurities (aldehyde, alcohol).[1][2][3] Do not discard yet—keep as "Organic 1" until yield is verified.

    • Top Layer (Aqueous HCl): Contains the target amine as the hydrochloride salt.[1][2][3] Collect this in a clean flask ("Aqueous 1").

  • Optional Wash: Return "Aqueous 1" to the funnel and wash with a small volume of fresh DCM. Shake and separate. Combine this DCM wash with "Organic 1".[1][2][3]

Phase 2: Basification (Regeneration of Amine)

Objective: Convert the ammonium salt back to the lipophilic free base.[1][2][3]

  • Cooling: Place the flask containing "Aqueous 1" in an ice bath.

    • Safety: Neutralization is exothermic.[1][2][3] Heat can degrade sensitive amines or cause solvent boiling if DCM traces remain.[1][2][3]

  • Basification: Slowly add 2M NaOH with stirring until the pH reaches > 12.

    • Visual Indicator: The solution will likely turn cloudy or "oil out" as the free base amine becomes insoluble in water.[1][2][3]

  • Verification: Check pH using a strip.[1][2][3] It must be strongly basic.

Phase 3: Final Extraction (Isolation)

Objective: Move the pure free base into the organic solvent.[1][2][3]

  • Extraction: Transfer the basified aqueous mixture to the separatory funnel. Extract with fresh DCM (3 x 15 mL per gram of compound).[1][2][3]

    • Note: Multiple extractions are more efficient than one large volume (Partition Law).[1][2][3]

  • Brine Wash: Combine the organic extracts and wash once with saturated brine to remove trapped water and inorganic salts.[1][2][3]

  • Drying: Pour the organic layer into an Erlenmeyer flask containing anhydrous

    
    . Let stand for 10 minutes.
    
  • Filtration & Concentration: Filter off the solid drying agent.[1][2][3] Concentrate the filtrate under reduced pressure (Rotovap) to yield the purified (2,6-Dimethoxybenzyl)methylamine as a clear to pale yellow oil.[1][2][3]

Phase 4: Salt Formation (Optional Stabilization)

If the free base oil is unstable or difficult to handle, convert it to a solid HCl salt.[1][2]

  • Dissolve the oil in a minimal amount of dry diethyl ether or 1,4-dioxane.[1][2][3]

  • Add 2M HCl in diethyl ether (or dioxane) dropwise.

  • A white precipitate ((2,6-Dimethoxybenzyl)methylamine hydrochloride) should form immediately.[1][2][3] Filter and dry.[1][2][3][7][8][9]

Process Visualization (Workflow)[1][2][3]

PurificationWorkflow start Crude Mixture (Amine + Neutral Impurities) dissolve Dissolve in Organic Solvent (DCM or EtOAc) start->dissolve acid_add Add 1M HCl (pH < 2) Shake & Separate dissolve->acid_add org_layer_1 Organic Layer 1 (Neutrals: Aldehydes, Alcohols) acid_add->org_layer_1 Organic Phase aq_layer_1 Aqueous Layer 1 (Target Amine-HCl Salt) acid_add->aq_layer_1 Aqueous Phase base_add Basify with NaOH (pH > 12) aq_layer_1->base_add extract_final Extract with DCM (3x) base_add->extract_final aq_waste Aqueous Waste (Inorganic Salts) extract_final->aq_waste Aqueous Phase org_product Combined Organic Extracts (Target Free Base) extract_final->org_product Organic Phase dry_conc Dry (Na2SO4) & Concentrate org_product->dry_conc final_prod Purified (2,6-Dimethoxybenzyl)methylamine dry_conc->final_prod

Figure 1: Flowchart illustrating the acid-base extraction logic for separating basic amines from neutral impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion Formation Similar densities of layers or presence of surfactants.[1][2][3]Add solid NaCl to the aqueous layer to increase density and ionic strength.[1][2][3] Filter through a celite pad if particulate matter is present.[1][2][3]
Low Recovery pH not high enough during basification.[1][2][3]Ensure pH > 12.[1][2][3] Benzylamines can be less basic than alkylamines; ensure the aqueous layer is strongly alkaline to force the equilibrium to the free base.[1][2][3]
Impurity Persistence Impurity is also basic (e.g., pyridine).[1][2][3]Acid-base extraction cannot separate two bases.[1][2][3] Use column chromatography or recrystallization of the HCl salt.[1][2][3]
Oil Oiling Out Product is highly lipophilic and insoluble in water (Good sign).[1][2][3]If the oil sticks to the glass during basification, add the extraction solvent (DCM) during the basification step to dissolve it immediately.[1][2][3]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1][2][3] (General reference for acid-base extraction methodologies). [1][2][3]

  • PubChem Compound Summary. "(2,6-Dimethoxybenzyl)methylamine" (CAS 958863-63-3).[1][2][3][5] National Center for Biotechnology Information.[1][2][3] [1][2][3]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[1][2][3] Chem.1996 , 61, 3849-3862.[1][2][3] (Standard protocol for synthesizing benzylamines, establishing the impurity profile). [1][2][3]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012; Chapter 8 (Acidity, Basicity, and pKa).[1][2][3] (Theoretical grounding for pH selection). [1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (2,6-Dimethoxybenzyl)methylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-26DMB

Introduction: The "Steric Gatekeeper" Challenge

You are likely encountering low yields (20–40%) or persistent starting material when synthesizing (2,6-dimethoxybenzyl)methylamine. This is not a failure of technique, but a specific structural hurdle.

The 2,6-dimethoxy substitution pattern creates a "steric gate" around the benzylic carbon. In a standard reductive amination (e.g., NaBH₄/MeOH), the formation of the imine intermediate is kinetically slow due to this crowding. Furthermore, the electron-donating methoxy groups stabilize the aldehyde, making it less electrophilic. If you add the reducing agent too early, you reduce the unreacted aldehyde to the alcohol (2,6-dimethoxybenzyl alcohol), which is a dead-end byproduct.

This guide provides a Titanium(IV)-Mediated Protocol designed to force imine formation and lock in high yields (>85%).

Module 1: Reaction Optimization (The Synthesis)

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄]

To overcome the steric barrier, we must switch from a standard equilibrium to a chemically driven dehydration. Ti(OiPr)₄ serves two critical functions:

  • Lewis Acid Activation: It coordinates with the carbonyl oxygen, increasing electrophilicity despite the electron-donating methoxy groups.

  • Water Scavenging: It reacts with the water byproduct of imine formation to form stable titanium oxides, driving the equilibrium irreversibly toward the imine.

Optimized Protocol
ParameterSpecificationRationale
Solvent THF (Anhydrous)Ti(OiPr)₄ is moisture sensitive; THF ensures solubility of the Ti-complex.
Stoichiometry 1.0 equiv Aldehyde : 2.0 equiv MeNH₂ : 1.25 equiv Ti(OiPr)₄Excess amine and Ti are required to push the crowded equilibrium.
Reagent Form Methylamine (2M in THF)Avoid aqueous methylamine; water competes with the catalyst.
Reducing Agent NaBH₄ (Solid)Added after imine formation is complete (approx. 6–12 hours).
Step-by-Step Workflow
  • Complexation: In a flame-dried flask under N₂, dissolve 2,6-dimethoxybenzaldehyde (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Catalyst Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise. The solution may darken or change color (yellow/orange is typical).

  • Amine Addition: Add Methylamine (2M in THF) (2.0 equiv).

    • Critical Note: Stir at Room Temperature (RT) for 12–18 hours . Do not rush this. The steric bulk requires time for the imine to form.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.

  • Completion: Allow to warm to RT and stir for 2 hours.

Visualizing the Mechanism

Ti_Mechanism Aldehyde 2,6-Dimethoxy benzaldehyde Complex Activated Ti-Complex Aldehyde->Complex Coordination Ti Ti(OiPr)4 (Lewis Acid) Ti->Complex Imine Sterically Hindered Imine Species Complex->Imine + MeNH2 - TiO2 (Water Scavenging) Product (2,6-Dimethoxybenzyl) methylamine Imine->Product + NaBH4 (Reduction)

Caption: Ti(OiPr)₄ activates the carbonyl and irreversibly scavenges water, forcing the sterically hindered aldehyde to convert to the imine before reduction occurs.[1][2]

Module 2: Workup & Purification (The "Sticky Oil" Fix)

A common failure point with Titanium reactions is the workup. Upon adding water, Titanium forms a gelatinous polymeric oxide that traps your product and clogs filters.

The "Bhattacharyya" Quench Method

Do not dump the reaction into a separatory funnel immediately.

  • Quench: With the reaction at RT, add 2M NaOH (roughly 2mL per mmol of Ti).

  • Precipitate: A white/gray precipitate (TiO₂) will form.

  • The Trick: Dilute with Ethyl Acetate (EtOAc) and stir vigorously for 15 minutes. This helps desorb your amine product from the titanium salts.

  • Filtration: Filter the mixture through a pad of Celite . Wash the pad thoroughly with EtOAc.

  • Separation: Now transfer the filtrate to a separatory funnel. The phases will separate cleanly.

Acid-Base Extraction (Purification)

Since the product is a secondary amine, we can use pH manipulation to isolate it from non-basic impurities (like unreacted aldehyde or alcohol).

PhasepH ConditionLocation of ProductAction
Extraction 1 Acidic (1M HCl)Aqueous Layer (Protonated salt)Keep Aqueous. Discard Organic (removes neutral impurities).
Basification Basic (pH > 12, NaOH)Oiling out / Suspension Product becomes free base.
Extraction 2 Basic (pH > 12)Organic Layer (DCM or EtOAc)Extract 3x with DCM. Dry over Na₂SO₄.
Workup Logic Flow

Workup_Flow Crude Crude Reaction Mix (Ti + Product) Quench Add 2M NaOH Stir 15 mins Crude->Quench Filter Filter via Celite (Remove TiO2) Quench->Filter Partition Partition EtOAc / 1M HCl Filter->Partition Org_Waste Organic Layer (Discard Aldehyde/Alcohol) Partition->Org_Waste Aq_Layer Aqueous Layer (Amine Salt) Partition->Aq_Layer Basify Basify to pH 14 (NaOH) Aq_Layer->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base Oil) Extract->Final

Caption: The "Acid-Base Wash" strategy ensures removal of non-amine byproducts (neutrals) before final isolation.

Module 3: Troubleshooting FAQs

Q: I see a large spot on TLC that isn't my product or starting material. What is it? A: It is likely 2,6-dimethoxybenzyl alcohol .

  • Cause: You added NaBH₄ before the imine was fully formed. The reducing agent preferentially attacked the aldehyde.

  • Fix: Increase the initial stir time with Ti(OiPr)₄/Amine to 18 hours. Ensure your THF is dry.

Q: The product is an oil and I can't get it to crystallize. A: (2,6-Dimethoxybenzyl)methylamine is typically a viscous oil as a free base.

  • Fix: Convert it to the Hydrochloride salt for stability and solid isolation. Dissolve the oil in minimal dry diethyl ether, cool to 0°C, and add 2M HCl in ether dropwise. The white solid salt is hygroscopic; store in a desiccator.

Q: Can I use NaBH(OAc)₃ (STAB) instead? A: Yes, but with caution. STAB is excellent for preventing over-alkylation, but it is bulky. For this specific ortho-disubstituted substrate, the Ti(OiPr)₄ method is generally superior because STAB reactions can be sluggish with such high steric hindrance. If you must use STAB, use DCE as the solvent and add acetic acid (1 equiv).

Q: My yield is still low (<50%). A: Check your methylamine source. If you are using aqueous methylamine (40% in H₂O), the water is killing the Titanium catalyst. You must use Methylamine in THF or Methanol (anhydrous).

References

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][3] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a novel, safe and efficient reagent system for reductive amination."[4][5] Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302. Link

  • Abdel-Magid, A. F., et al. (1996).[1][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

  • Neidigh, K. A., et al. (1998).[8] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 63, 106-114. Link

Sources

Preventing dialkylation during methylamine reductive amination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dialkylation During Methylamine Reductive Amination Ticket ID: #RM-CH3-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Overalkylation" Trap

User Issue: You are attempting to synthesize a secondary amine (


-methyl derivative) from a primary amine (methylamine) and a carbonyl. However, your LC-MS shows significant formation of the tertiary amine (dimethylated product).

Root Cause: The product of your reaction (a secondary amine) is often more nucleophilic than the starting material (methylamine). As the reaction proceeds, the newly formed secondary amine competes for the remaining carbonyl, leading to a second alkylation event.

The Solution: Success relies on kinetic control. You must favor the formation of the specific imine intermediate and select a reducing agent that reduces the imine faster than the carbonyl, while starving the secondary amine of electrophile.

Mechanism & Causality (The "Why")

To prevent dialkylation, you must understand the competing pathways. The diagram below illustrates the "Danger Zone" where process control fails.

ReactionPathway Carbonyl Carbonyl (Aldehyde/Ketone) Imine Intermediate Imine Carbonyl->Imine + MeNH2 (Equilibrium) MeNH2 Methylamine (Primary Amine) MeNH2->Imine SecAmine Target Product (Secondary Amine) Imine->SecAmine Reduction (Fast w/ STAB) Iminium Iminium Ion (Unwanted Intermediate) SecAmine->Iminium + Remaining Carbonyl (The Danger Zone) TertAmine Dialkylated Byproduct (Tertiary Amine) Iminium->TertAmine Reduction

Figure 1: Kinetic competition between the target pathway (Green) and the overalkylation pathway (Red).

Strategic Reagent Selection

Choosing the correct hydride donor is the single most effective way to prevent dialkylation.

ReagentSelectivityRisk of DialkylationRecommendation
Sodium Triacetoxyborohydride (STAB) High LowPrimary Choice. Reduces imines much faster than carbonyls.
Sodium Cyanoborohydride (NaCNBH

)
MediumMediumSecondary Choice. Toxic. Requires pH 6–7 control to prevent carbonyl reduction.
Sodium Borohydride (NaBH

)
LowHighAvoid for one-pot procedures. Reduces carbonyls too fast; requires imine pre-formation.
H

/ Pd-C
LowHighAvoid. Difficult to stop at secondary amine; often drives to tertiary amine.
The Gold Standard: STAB (Sodium Triacetoxyborohydride)

STAB is sterically bulky and electron-deficient (due to acetoxy groups). It coordinates poorly with the carbonyl oxygen (preventing direct reduction) but transfers hydride efficiently to the protonated imine. This kinetic differentiation is the key to selectivity [1].

Standard Operating Procedures (SOPs)

Protocol A: The Abdel-Magid Method (Standard)

Best for: Aldehydes and reactive ketones.

Reagents:

  • Carbonyl substrate (1.0 equiv)

  • Methylamine (1.5 – 2.0 equiv, typically as 2M solution in THF or MeOH)

  • STAB (1.4 equiv)

  • Acetic Acid (1.0 equiv, optional for aldehydes, mandatory for ketones)

  • Solvent: DCE (1,2-Dichloroethane) or THF.[1][2][3]

Workflow:

  • Mix: Dissolve carbonyl in DCE/THF. Add Methylamine.[4]

  • Acidify: If using a ketone, add Acetic Acid to catalyze imine formation.

  • Reduce: Add STAB in one portion.

  • Stir: Agitate at Room Temperature (RT) for 1–4 hours.

  • Quench: Add saturated aqueous NaHCO

    
    . Extract with EtOAc.
    

Why this works: The excess methylamine pushes the equilibrium toward the imine (Le Chatelier’s principle). STAB selectively reduces the imine as it forms, without touching the excess carbonyl needed to drive the equilibrium [1].

Protocol B: The Bhattacharyya Method (Titanium-Mediated)

Best for: Sterically hindered ketones or acid-sensitive substrates.

Reagents:

  • Carbonyl substrate (1.0 equiv)

  • Methylamine (2.0 equiv, as hydrochloride salt or solution)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.25 – 1.5 equiv)
    
  • Sodium Borohydride (NaBH

    
    ) (1.0 equiv)
    
  • Solvent: Absolute Ethanol or THF.

Workflow:

  • Complexation: Mix carbonyl, Methylamine, and Ti(OiPr)

    
    . Stir for 6–8 hours (or overnight). Note: The solution typically becomes viscous.
    
  • Reduction: Dilute with Ethanol. Add NaBH

    
     carefully (exothermic).
    
  • Quench: Add water (precipitate forms). Filter the white TiO

    
     precipitate.
    
  • Workup: Extract the filtrate.

Why this works: Ti(OiPr)


 acts as a Lewis acid to activate the carbonyl and as a water scavenger (shifting equilibrium to the imine). It effectively "locks" the intermediate before reduction, preventing the secondary amine from reacting further [2].

Troubleshooting & FAQ

Use this decision tree to diagnose your current experiment failure.

TroubleshootingTree Start Issue Observed Dialkylation Problem: >10% Tertiary Amine Start->Dialkylation NoReaction Problem: Low Conversion Start->NoReaction CheckEquiv Is MeNH2 > 1.5 equiv? Dialkylation->CheckEquiv CheckWater Is solvent wet? NoReaction->CheckWater IncreaseAmine Fix: Increase MeNH2 to 3-5 equiv CheckEquiv->IncreaseAmine No CheckReagent Using NaBH4? CheckEquiv->CheckReagent Yes SwitchSTAB Fix: Switch to STAB (Abdel-Magid) CheckReagent->SwitchSTAB Yes SlowAdd Fix: Syringe Pump Addition of Reductant CheckReagent->SlowAdd No (Already using STAB) DrySolvent Fix: Use Molecular Sieves or Ti(OiPr)4 CheckWater->DrySolvent Yes CheckpH Is pH > 5? CheckWater->CheckpH No AddAcid Fix: Add AcOH (Catalyze Imine) CheckpH->AddAcid No (Too Basic)

Figure 2: Diagnostic logic for common reductive amination failures.

Frequently Asked Questions

Q: I am using STAB but still see 15% dialkylation. What now? A: This suggests your imine formation is slow, or your product is highly nucleophilic.

  • Increase Methylamine: Go to 5.0 equivalents. This statistically crowds out the secondary amine product.

  • Stepwise Addition: Do not add STAB immediately. Stir the Carbonyl + Amine + AcOH for 2 hours first, then add STAB.

Q: Can I use NaBH


 if I don't have STAB? 
A:  Only if you use the Two-Step Method .
  • Form the imine in MeOH/EtOH (add molecular sieves or Ti(OiPr)

    
     to force it to completion).
    
  • Verify imine formation by NMR or IR (disappearance of C=O stretch).

  • Only then add NaBH

    
     at 0°C. If you add NaBH
    
    
    
    while free carbonyl exists, you will get the alcohol byproduct or dialkylation.

Q: My reaction turned into a solid gel when using Titanium Isopropoxide. A: This is normal. The Ti-complex is viscous. Do not stop stirring. When you add the reducing agent (step 2), dilute significantly with Ethanol to break the gel.

Q: How do I remove the excess Methylamine after the reaction? A: Methylamine is volatile (b.p. -6°C). If you used a solution (e.g., in THF), simply rotary evaporate the solvent; the excess methylamine will co-evaporate. For HCl salts, a basic aqueous workup will liberate the gas.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Bhattacharyya, S. (1995). Reductive Alkylation of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride: An Efficient, Safe, and Convenient Method for the Synthesis of N,N-Dimethylated Tertiary Amines.[8] The Journal of Organic Chemistry, 60(15), 4928–4929.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[6] The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][5][6] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Technical Support Center: Reductive Amination of Electron-Rich Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RA-ERB-OPT Subject: Optimization of pH and Reagent Choice for Deactivated Carbonyls Assigned Specialist: Senior Application Scientist

Introduction: The Deactivated Electrophile Challenge

You are likely here because your reductive amination is stalling or yielding high amounts of benzyl alcohol byproducts. Electron-rich benzaldehydes (e.g., p-anisaldehyde, vanillin derivatives) present a specific kinetic challenge:

  • Electronic Deactivation: Electron-donating groups (EDGs) increase electron density at the carbonyl carbon, making it less electrophilic and sluggish to react with amines.

  • The Competitive Race: Because imine formation is slow, the reducing agent may preferentially attack the unreacted aldehyde, leading to direct reduction (benzyl alcohol formation) rather than the desired amination.

This guide provides the pH-dependent logic and specific protocols to overcome these thermodynamic and kinetic barriers.

Module 1: The pH Paradox (Mechanistic Logic)

Success in reductive amination relies on a "Goldilocks" pH window. You must balance two opposing equilibria: Amine Nucleophilicity vs. Carbonyl Activation .

  • pH < 4 (Too Acidic): The amine is fully protonated (

    
    ). It loses its lone pair and cannot attack the carbonyl. Result:  Reaction stops.
    
  • pH > 6 (Too Basic): The carbonyl oxygen is not protonated/activated. For electron-rich aldehydes, which are already poor electrophiles, this is fatal. Imine formation becomes the rate-limiting step and may never reach completion. Result: Low conversion or direct reduction of aldehyde.

  • pH 4–5 (Optimal): The amine remains partially unprotonated (nucleophilic), while the acid is sufficient to activate the carbonyl and catalyze the dehydration of the carbinolamine intermediate.

Visualization: The pH Equilibrium & Reaction Pathways

ReductiveAmination Aldehyde Electron-Rich Aldehyde Hemiaminal Carbinolamine Intermediate Aldehyde->Hemiaminal + Amine (Slow w/ EDG) Alcohol Benzyl Alcohol (Byproduct) Aldehyde->Alcohol Direct Reduction (pH > 6 or Slow Imine) Amine Amine (Nucleophile) Ammonium Ammonium Salt (Inactive) Amine->Ammonium pH < 4 (Protonation) Imine Imine/Iminium (Target for Reduction) Hemiaminal->Imine - H2O (Acid Catalyzed) Product Amine Product Imine->Product Reduction (Fast)

Figure 1: Reaction network showing the competition between productive imine formation and non-productive pathways based on pH and substrate electronics.

Module 2: Reagent Selection & Protocols

For electron-rich substrates, standard conditions often fail. Use the comparison table below to select the correct system.

Reagent Comparison Table
FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaCNBH₃) Ti(OiPr)₄ + NaBH₄
Role Standard for Direct AminationLegacy / Specific pH needsThe "Heavy Lifter"
pH Control Internal buffering (AcOH/AcO⁻)Requires manual titrationLewis Acid (No pH adjustment)
Selectivity High (Reduces imines >> aldehydes)High (at pH 6)High (Stepwise)
Suitability Moderately deactivated aldehydesGeneral purposeHighly deactivated / Sterically hindered
Toxicity LowHigh (Cyanide) Low
Protocol A: The Standard (STAB)

Best for: Mildly deactivated aldehydes (e.g., p-tolualdehyde) and secondary amines.

Mechanism: STAB allows for "Direct Reductive Amination."[1] The acetoxy groups reduce the hydride's basicity and provide an internal buffer system. Reference: Abdel-Magid, A. F., et al. (1996).[2][3][4][5]

  • Stoichiometry: 1.0 equiv Aldehyde : 1.1 equiv Amine : 1.4 equiv STAB.

  • Solvent: 1,2-Dichloroethane (DCE) is superior to THF for rate.[1]

  • Acid Additive: Add 1.0–2.0 equiv of Glacial Acetic Acid .

    • Why? This buffers the system to pH ~4.5, catalyzing imine formation without fully protonating the amine.

  • Procedure:

    • Mix Aldehyde and Amine in DCE.

    • Add Acetic Acid.[1][3][4][5] Stir 15 mins.

    • Add STAB in one portion.

    • Stir 2–4 hours at RT.

  • Quench: Sat. NaHCO₃ (gas evolution will occur).

Protocol B: The "Heavy Lifter" (Titanium Isopropoxide)

Best for: Severely electron-rich aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) or unreactive amines.

Mechanism: Ti(OiPr)₄ acts as a strong Lewis Acid to activate the carbonyl oxygen (mimicking low pH without protons) and chemically scavenges the water produced, driving the equilibrium to the imine. Reference: Mattson, R. J., et al. (1990).[2]

  • Stoichiometry: 1.0 equiv Aldehyde : 1.1 equiv Amine : 1.25 equiv Ti(OiPr)₄.

  • Solvent: Neat (no solvent) or minimal THF.

  • Step 1 (Imine Formation):

    • Combine Amine and Aldehyde.[2][6][1][3][7][4]

    • Add Ti(OiPr)₄ dropwise (Caution: Exothermic).

    • Stir at RT for 1–2 hours (or 50°C if very stubborn). The mixture will become viscous.

  • Step 2 (Reduction):

    • Dilute with Ethanol or MeOH (required to dissolve the Ti-complex).

    • Add NaBH₄ (1.0 equiv) slowly.

    • Note: NaBH₄ is safe here because the aldehyde is already consumed/bound to Titanium.

  • Workup (Critical):

    • Quench with water. A white precipitate (TiO₂) will form.

    • Filter through Celite to remove Titanium salts.

    • Extract filtrate with EtOAc.

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Failure

Troubleshooting Start Problem Encountered LowYield Low Yield / Stalled Start->LowYield Byproduct Benzyl Alcohol Formed Start->Byproduct Insoluble Precipitation Start->Insoluble CheckpH CheckpH LowYield->CheckpH Check pH Stepwise Stepwise Byproduct->Stepwise Imine formation too slow Solvent Solvent Insoluble->Solvent Amine salt crashing out? AddAcid AddAcid CheckpH->AddAcid pH > 6 (Add AcOH) SwitchTi SwitchTi CheckpH->SwitchTi pH OK but slow (Use Ti(OiPr)4) PreMix PreMix Stepwise->PreMix Pre-stir amine+aldehyde 2h before reducing WeakerReductant WeakerReductant Stepwise->WeakerReductant Switch NaBH4 -> STAB ChangeSolvent ChangeSolvent Solvent->ChangeSolvent Switch DCE <-> MeOH

Figure 2: Diagnostic workflow for optimizing reaction conditions.

Frequently Asked Questions

Q: I am seeing significant benzyl alcohol formation (direct reduction). Why? A: This indicates the reducing agent is attacking the aldehyde faster than the amine is forming the imine.

  • Fix 1: Switch to STAB (Protocol A). It reduces aldehydes much slower than imines.

  • Fix 2: If using NaBH₄, you must pre-form the imine. Stir the aldehyde and amine for 2–12 hours (use molecular sieves or Ti(OiPr)₄) before adding the hydride.

Q: My reaction is stuck at 50% conversion. Adding more STAB doesn't help. A: You likely have a "stalled equilibrium" due to water accumulation or pH drift.

  • Fix: Add Molecular Sieves (3Å or 4Å) to the reaction to remove water and drive the imine equilibrium forward.

  • Fix: Check the pH.[2][1][3][8] If it has drifted basic (due to the amine), add another 0.5 equiv of Acetic Acid.

Q: Can I use NaCNBH₃ instead of STAB? A: Yes, but it is pH-sensitive. You must maintain pH 6–7 for selectivity.[3]

  • Warning: If the solution becomes too acidic (pH < 3), you risk generating HCN gas. If too basic, the reaction stops. STAB is generally preferred for safety and ease of use.

Q: Why use DCE (Dichloroethane) instead of Methanol? A: For STAB reactions, DCE is superior. Methanol can solvolyze STAB, decomposing the reagent over time. DCE is inert and allows the Acetic Acid buffer to function correctly without competing solvent effects.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][9][1][3][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link[2]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry. Link

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[2][3] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society.[2][3] Link

Sources

Troubleshooting low conversion rates in sterically hindered aminations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Sterically Hindered Aminations

Status: Active Operator: Senior Application Scientist (Ph.D.) Topic: Overcoming Low Conversion in C–N Cross-Couplings & Reductive Aminations

Welcome to the Advanced Optimization Desk

If you are reading this, you are likely staring at an HPLC trace showing 80% starting material after 24 hours, or a reaction mixture that precipitated into an intractable black solid. Sterically hindered aminations are among the most deceptive reactions in synthesis; they often require a complete departure from "standard" conditions (e.g., Pd(OAc)₂, PPh₃) because the spatial demands of the substrate destabilize the catalytic cycle.

This guide is not a recipe book. It is a diagnostic system designed to isolate the kinetic bottleneck—whether it is oxidative addition, amine binding, or reductive elimination—and resolve it using modern organometallic principles.

Module 1: Buchwald-Hartwig Cross-Coupling

The Issue: The reaction fails to proceed or stalls at low conversion (<30%) when coupling bulky amines (e.g., tert-butylamines, acyclic secondary amines) with ortho-substituted aryl halides.

The Mechanistic Bottleneck

In sterically hindered systems, the Reductive Elimination step is often the bottleneck. However, before that, the formation of the active monoligated Pd(0) species is critical. Traditional Pd sources like Pd₂(dba)₃ are often ineffective here because the bulky ligand cannot easily displace the "dba" ligand, leading to low concentrations of the active catalyst [1].

Protocol 1: The "G3/G4" Precatalyst System

Stop using Pd₂(dba)₃ or Pd(OAc)₂ for these substrates. Switch to Palladacycle Precatalysts (Gen 3 or Gen 4) . These air-stable complexes activate rapidly upon exposure to base, releasing the active monoligated Pd(0) species required for hindered couplings.

Recommended Ligand Architecture:

  • For Secondary Amines / Acyclic Amines: RuPhos or BrettPhos .

  • For Primary Amines / Amides: tBuBrettPhos or AdBrettPhos .

  • For "Impossible" Sterics (Tetra-ortho): AlPhos or P(tBu)₃ (though volatile).

Standard Screening Protocol (0.5 mmol scale):

  • Catalyst: 2.0 mol% [Ligand]-Pd-G3 (e.g., tBuBrettPhos-Pd-G3).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

  • Base: Sodium tert-butoxide (NaOtBu) (2.4 equiv).

    • Note: If functional groups (esters/nitriles) are sensitive, switch to K₃PO₄ but add 20% v/v water or use t-Amyl alcohol to solubilize the base.

  • Temperature: 80 °C – 100 °C.

Diagnostic Decision Tree

Use the following logic flow to diagnose failure modes.

G Start Reaction < 10% Conversion CheckColor Did reaction turn black immediately? Start->CheckColor Black Yes: Catalyst Death (Pd Black) CheckColor->Black Precipitation Clear No: Reaction Stalled/Clear CheckColor->Clear Solution remains homogeneous Sol1 Decrease Temp. Switch to weaker base (Cs2CO3). Check O2 exclusion. Black->Sol1 CheckLigand Check Ligand Class Clear->CheckLigand LigandChoice Are you using PPh3 or dppf? CheckLigand->LigandChoice Upgrade Switch to Dialkylbiaryl Phosphines (RuPhos, tBuBrettPhos) LigandChoice->Upgrade Yes CheckAct Are you using Pd2(dba)3? LigandChoice->CheckAct No (Already using Buchwald) Precat Switch to G3/G4 Precatalyst to ensure activation. CheckAct->Precat Yes Steric Increase Temp to 110°C. Switch solvent to t-Amyl Alcohol. CheckAct->Steric No (Using Precatalyst)

Caption: Diagnostic workflow for identifying catalyst deactivation vs. kinetic incompetence in Buchwald-Hartwig couplings.

Module 2: Reductive Amination

The Issue: Condensation of a hindered ketone (e.g., acetophenone derivatives, adamantanone) with a hindered amine fails to form the imine intermediate, resulting in reduction of the ketone to an alcohol instead of the amine.

The Solution: Titanium(IV) Isopropoxide Activation

Standard reductive amination (mixing amine, ketone, and reducing agent) fails here because the equilibrium constant for imine formation is unfavorable due to steric strain. You must drive the equilibrium using a Lewis acid dehydrating agent [2].

Protocol 2: The Ti(OiPr)₄ Method

  • Step 1 (Imine Formation):

    • Combine Ketone (1.0 equiv) and Amine (1.2 equiv) in a flask.

    • Add Titanium(IV) isopropoxide (neat, 1.25 – 1.5 equiv).

    • Stir at ambient temperature (or 40-60 °C for extreme sterics) for 4–12 hours.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch) or crude NMR. The mixture will become viscous.

  • Step 2 (Reduction):

    • Dilute the viscous mixture with Ethanol or Methanol (anhydrous).

    • Add NaBH₃CN (Sodium cyanoborohydride) or NaBH₄ (1.5 equiv) cautiously.

    • Stir for 2–4 hours.

  • Step 3 (Workup - Critical):

    • Quench with 1N NaOH or water. A massive white precipitate (TiO₂) will form.

    • Filter through Celite to remove the titanium salts.

    • Extract the filtrate.

Module 3: Troubleshooting FAQs

Q1: My Buchwald reaction turns black within 10 minutes and yields no product. What happened? A: "Pd Black" formation indicates that your ligand is detaching from the palladium, leading to the formation of catalytically inactive bulk metal.

  • Cause: Oxidation of the phosphine ligand (air leak) or insufficient ligand-to-metal ratio.

  • Fix: Ensure rigorous degassing (sparge with Argon for 15 mins). If using Pd(OAc)₂ + Ligand, increase the Ligand:Pd ratio to 2:1 or 3:1. Better yet, switch to a G3 Precatalyst , which guarantees a 1:1 ratio and protects the Pd center until activation [3].

Q2: The reaction proceeds to 50% conversion and then stops completely. Adding more catalyst doesn't help. A: This is likely Product Inhibition or Halide Inhibition .

  • Mechanism: The amine product or the halide byproduct (e.g., Iodide) might be binding to the Pd center more strongly than the bulky substrate.

  • Fix:

    • Switch from Aryl Iodides to Aryl Bromides or Chlorides (Iodides often poison active catalysts in hindered systems) [4].

    • Use a solvent with different coordination properties (e.g., switch from Toluene to t-Amyl Alcohol).

Q3: I am using a weak base (Cs₂CO₃) because my substrate has an ester, but the reaction is incredibly slow. A: Inorganic bases like Cesium Carbonate have very poor solubility in organic solvents like Toluene.

  • Fix: Add a phase transfer catalyst (e.g., 18-Crown-6) or, more simply, use water as a cosolvent (Toluene:Water 5:1). "Schiff base" thermodynamics often benefit from the interface, and modern ligands (like XPhos) are lipophilic enough to protect the Pd center even in biphasic systems.

Q4: Can I use microwave heating to force the reaction? A: Use caution. While microwaves accelerate kinetics, they also accelerate catalyst decomposition (beta-hydride elimination).

  • Recommendation: Attempt high-concentration conditions (1.0 M) in a sealed tube at conventional heating (100 °C) first. If you must use microwave, limit the run time to 20 minutes to preserve catalyst life.

Summary of Key Parameters

ParameterStandard ConditionHindered Condition (Use This)
Pd Source Pd₂(dba)₃ / Pd(OAc)₂Precatalyst G3 / G4 (e.g., tBuBrettPhos-Pd-G3)
Ligand BINAP, dppf, PPh₃Dialkylbiaryl Phosphines (Buchwald Ligands)
Solvent DMF, THFToluene, 1,4-Dioxane, t-Amyl Alcohol
Reductive Agent NaBH(OAc)₃ (STAB)Ti(OiPr)₄ followed by NaBH₃CN
Atmosphere Nitrogen balloonArgon / Nitrogen Schlenk Line (Strict O₂ exclusion)

References

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions. Chemical Science. Link

  • Mattson, R. J., et al. (1990).[1] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link

Sources

Validation & Comparative

1H NMR Comparative Guide: (2,6-Dimethoxybenzyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of (2,6-Dimethoxybenzyl)methylamine , a critical intermediate in the synthesis of sterically hindered ligands and pharmaceutical agents.

Unlike standard spectral lists, this guide compares the target molecule against its positional isomers and unsubstituted analogs to isolate specific electronic and steric effects.[1]

Executive Summary & Structural Logic

(2,6-Dimethoxybenzyl)methylamine (also known as N-methyl-2,6-dimethoxybenzylamine) presents a unique NMR signature driven by the


 symmetry of the aromatic ring (assuming rapid rotation) and the electron-rich nature of the methoxy substituents.

Key Diagnostic Features:

  • Symmetry: The 2,6-substitution pattern renders the H-3 and H-5 protons chemically equivalent, simplifying the aromatic region into a distinct triplet-doublet pattern (A

    
    B system).
    
  • Steric Shielding: The bulky methoxy groups at the ortho positions create a specific electronic environment for the benzylic methylene (

    
    ), distinguishing it from the 3,4-dimethoxy isomer (Veratryl derivatives).
    
  • Amine Exchange: The secondary amine proton (

    
    ) is labile; its visibility and coupling behavior are highly solvent-dependent.[1]
    

Comparative Chemical Shift Analysis

The following data compares the target molecule with N-Methylbenzylamine (unsubstituted control) and (3,4-Dimethoxybenzyl)methylamine (isomer control) to highlight substituent effects.

Table 1: Chemical Shift Comparison (CDCl , 298 K)

Values are consensus estimates based on fragment additivity and verified analog data.

Proton Assignment(2,6-Dimethoxy) Target

(ppm)
(3,4-Dimethoxy) Isomer

(ppm)
N-Methylbenzylamine

(ppm)
MultiplicityIntegration
Ar-H (4) 7.15 - 7.25 7.20 - 7.35Triplet (

)
1H
Ar-H (3, 5) 6.55 - 6.60 6.80 - 6.90 (m)7.20 - 7.35Doublet (

)
2H
Ar-H (2, 6) Substituted6.80 - 6.90 (m)7.20 - 7.35
-OCH

3.80 - 3.85 3.85 - 3.90Singlet (

)
6H
Benzylic -CH

-
3.85 - 3.95 3.65 - 3.753.75Singlet (

)
2H
N-CH

2.40 - 2.45 2.40 - 2.452.45Singlet (

)
3H
-NH- 1.50 - 2.00 1.50 - 2.001.30 - 1.80Broad (

)
1H

*Note: The 3,4-isomer lacks symmetry, resulting in a complex multiplet (ABC system) for the aromatic protons, whereas the 2,6-isomer shows a clean splitting pattern.

Table 2: Solvent Effects (Target Molecule)

Solvent choice drastically alters the appearance of the amine and benzylic protons.

FeatureChloroform-d (CDCl

)
DMSO-d

Causality
NH Proton Broad singlet or invisible (rapid exchange).[1]Sharper broad singlet (~2.0 - 3.0 ppm).[1]DMSO H-bonds to NH, slowing exchange rate.[1]
Benzylic CH

Sharp Singlet.Potential doublet (if NH coupling is resolved).[1]Slowed exchange allows observation of

coupling.[1]
Water Peak ~1.56 ppm (often overlaps with NH).[1]~3.33 ppm (distinct from NH).[1]Hygroscopic nature of solvents.[1]

Structural Assignment Logic (Visualization)

The following diagram illustrates the decision tree for confirming the 2,6-substitution pattern versus common impurities or isomers.

NMR_Assignment Start Unknown Benzylamine Derivative Check_Ar Analyze Aromatic Region (6.5 - 7.5 ppm) Start->Check_Ar Symmetry Is there Symmetry? (Simple splitting vs Multiplet) Check_Ar->Symmetry Pattern_26 Triplet (1H) + Doublet (2H) (A2B System) Symmetry->Pattern_26 Yes (Symmetric) Pattern_34 Complex Multiplet (3H) (ABC System) Symmetry->Pattern_34 No (Asymmetric) Check_OMe Check Methoxy Integration Pattern_26->Check_OMe Result_34 Isomer: 3,4-Dimethoxy (Veratryl) Pattern_34->Result_34 Result_26 CONFIRMED: 2,6-Dimethoxy Isomer Check_OMe->Result_26 Integration = 6H

Figure 1: Logic flow for distinguishing 2,6-dimethoxy substitution from asymmetric isomers using 1H NMR.

Experimental Protocols

A. Synthesis (Reductive Amination)

To generate the authentic standard, a reductive amination protocol is recommended.[1] This avoids the over-alkylation common in direct alkylation methods.[1]

  • Reagents: 2,6-Dimethoxybenzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), NaBH(OAc)

    
     (1.5 eq), DCE (Dichloroethane).
    
  • Procedure:

    • Dissolve aldehyde in DCE.[1]

    • Add methylamine solution and stir for 30 min (Imine formation).

    • Add NaBH(OAc)

      
       portion-wise.[1]
      
    • Quench with saturated NaHCO

      
      .[1]
      
  • Purification: Acid-base extraction is critical to remove non-basic impurities (aldehyde).[1]

B. NMR Sample Preparation (Critical Steps)

Improper prep often leads to confusion between the salt and free-base forms.[1]

  • Free Base Isolation: If the product is an HCl salt, suspend in CH

    
    Cl
    
    
    
    and wash with 1M NaOH.[1] Dry the organic layer over Na
    
    
    SO
    
    
    .[1][2]
    • Why? The HCl salt shifts benzylic and N-Me protons downfield by ~0.5 - 1.0 ppm and broadens the spectrum.

  • Solvent Choice: Use CDCl

    
      (neutralized with basic alumina if highly acidic) for routine characterization.[1] Use DMSO-d
    
    
    
    if the amine proton signal is required for quantification.[1]
  • Concentration: 10 mg in 0.6 mL solvent. High concentrations can cause aggregation, shifting the NH peak.[1]

C. Validation Workflow

Workflow Sample Crude Product Prep Acid/Base Extraction (Isolate Free Base) Sample->Prep Acquire Acquire 1H NMR (CDCl3, 16 scans) Prep->Acquire Check_Ald Check ~10.4 ppm (Residual Aldehyde) Acquire->Check_Ald Check_Imine Check ~8.5 ppm (Unreduced Imine) Check_Ald->Check_Imine Final Validate Integrals (Ar:OMe:N-Me = 3:6:3) Check_Imine->Final

Figure 2: Validation workflow to ensure spectral purity and absence of common synthetic intermediates.

Troubleshooting & Nuances

The "Rotational Barrier" Myth

While 2,6-disubstitution creates steric bulk (atropisomerism potential), the rotation of the benzyl-nitrogen bond in this specific molecule is generally fast on the NMR timescale at room temperature .

  • Observation: If the benzylic CH

    
     appears as a broad singlet or splits into an AB quartet, it indicates restricted rotation or chiral aggregation.[1]
    
  • Solution: Run the experiment at 50°C. If the peak sharpens into a singlet, the broadening was dynamic.

Differentiating the Salt Form

If you purchased the compound, it likely arrived as a Hydrochloride (HCl) salt.

  • HCl Salt Shift: The benzylic CH

    
     will shift downfield to ~4.2 ppm .[1]
    
  • Correction: Add 1 drop of NaOD (in D

    
    O) or solid K
    
    
    
    CO
    
    
    directly to the NMR tube to generate the free base in situ and restore standard chemical shifts.

References

  • National Institute of Standards and Technology (NIST). N-Methylbenzylamine Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][1]

  • PubChem. 2,6-Dimethoxybenzylamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.[1] Available at: [Link][1]

Sources

IR spectrum analysis of N-methyl-2,6-dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectrum Analysis of N-methyl-2,6-dimethoxybenzylamine

A Comparative Approach to Structural Elucidation

This guide provides a comprehensive analysis of the infrared (IR) spectrum of N-methyl-2,6-dimethoxybenzylamine, a substituted secondary amine of interest in synthetic chemistry and drug development. In the rigorous landscape of pharmaceutical research, unambiguous structural confirmation is paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for identifying functional groups and confirming molecular identity.

Rather than a simple cataloging of peaks, this guide adopts a comparative methodology. By analyzing the spectrum of our target molecule in the context of its structural analogues—benzylamine, N-methylbenzylamine, and 2,6-dimethoxybenzylamine—we will dissect the specific spectral contributions of the N-methyl and 2,6-dimethoxy substituents. This approach not only facilitates a more confident identification of N-methyl-2,6-dimethoxybenzylamine but also deepens the researcher's understanding of structure-spectrum correlations.

The Scientific Foundation: Understanding Vibrational Modes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it resides in. For N-methyl-2,6-dimethoxybenzylamine, the key diagnostic regions of the IR spectrum are dictated by its core structural components: the secondary amine, the substituted aromatic ring, and the methoxy groups.

  • Secondary Amine (R₂NH): Unlike primary amines which show two N-H stretching bands, secondary amines exhibit a single, typically weak to medium, N-H stretching band between 3350-3310 cm⁻¹.[1] The N-H wagging vibration is also a characteristic, broad band found in the 910-665 cm⁻¹ region.[1]

  • Aromatic Ring: The presence of the benzene ring is confirmed by several features. C-H stretching vibrations for sp²-hybridized carbons appear just above 3000 cm⁻¹.[2] C=C stretching vibrations within the ring give rise to medium to strong bands in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending bands in the 900-675 cm⁻¹ range are highly diagnostic of the substitution pattern.

  • Methoxy Groups (-OCH₃): The methoxy groups introduce strong C-O-C stretching vibrations. Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretch between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹.[3] Additionally, the C-H bonds of the methyl group will contribute to the aliphatic C-H stretching region (2970-2840 cm⁻¹).[3][4]

  • Alkyl C-N Linkage: The stretching vibration of the C-N bond in aromatic amines is typically stronger than in aliphatic amines and appears in the 1335-1250 cm⁻¹ region.[1]

Experimental Protocol: Best Practices for ATR FT-IR Spectroscopy

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for this type of solid or liquid sample due to its minimal sample preparation and ease of use.

Instrumentation:

  • FT-IR Spectrometer (e.g., Bruker Tensor or similar)

  • ATR accessory with a diamond crystal

  • Analysis software (e.g., OPUS)

Step-by-Step Methodology:

  • Instrument Preparation: Power on the spectrometer and allow it to reach thermal and electronic stability (typically 15-30 minutes). This minimizes drift during the analysis.

  • ATR Crystal Cleaning: Before any measurement, meticulously clean the ATR crystal surface. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol. This removes any residue from previous analyses that could contaminate the spectrum.

  • Background Spectrum Acquisition: Acquire a background spectrum (typically 16-32 scans). This critical step measures the ambient atmosphere (CO₂, H₂O) and the intrinsic absorbance of the ATR crystal. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.[3]

  • Sample Application: Place a small amount of N-methyl-2,6-dimethoxybenzylamine directly onto the center of the ATR crystal. If solid, ensure it is a fine powder to maximize surface contact.

  • Pressure Application: Use the ATR's pressure arm to apply firm, consistent pressure. This is crucial for ensuring good optical contact between the sample and the crystal, which is necessary for a strong, high-quality signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same number of scans as the background for optimal noise cancellation.

  • Data Processing: The software automatically ratios the sample interferogram against the background to generate the final transmittance or absorbance spectrum. Perform a baseline correction if necessary to account for any scattering effects. Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal with isopropanol to prepare the instrument for the next user.

Visualization of the Analytical Workflow

The logical process of identifying a molecule via IR spectroscopy involves correlating its structural components with expected spectral features.

G cluster_0 Molecular Structure (N-methyl-2,6-dimethoxybenzylamine) cluster_1 Structural Components cluster_2 Expected IR Absorption Regions (cm⁻¹) cluster_3 Final Spectrum Interpretation mol Target Molecule amine Secondary Amine (R₂NH) mol->amine arom Aromatic Ring mol->arom methoxy Methoxy Groups (-OCH₃) mol->methoxy cn_bond Alkyl C-N Bond mol->cn_bond amine_ir ~3330 (N-H stretch) ~750 (N-H wag) amine->amine_ir arom_ir >3000 (C-H stretch) ~1600-1450 (C=C stretch) arom->arom_ir methoxy_ir ~1250 & ~1100 (C-O-C stretch) ~2950, 2850 (C-H stretch) methoxy->methoxy_ir cn_ir ~1335-1250 (C-N stretch) cn_bond->cn_ir spectrum Correlate & Assign Peaks amine_ir->spectrum arom_ir->spectrum methoxy_ir->spectrum cn_ir->spectrum

Caption: Logical workflow for IR spectrum analysis of the target molecule.

Analysis of N-methyl-2,6-dimethoxybenzylamine

Based on established principles, the IR spectrum of N-methyl-2,6-dimethoxybenzylamine is predicted to exhibit the following key absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3330Weak-MediumN-H StretchSecondary Amine
~3070-3010WeakAromatic C-H StretchAromatic Ring
~2960, ~2840MediumAliphatic C-H Stretch-CH₃ & -CH₂-
~1590, ~1470Medium-StrongC=C Ring StretchAromatic Ring
~1450MediumAsymmetric C-H BendMethoxy (-OCH₃)
~1250StrongAsymmetric C-O-C StretchAryl Ether
~1100StrongSymmetric C-O-C StretchAryl Ether
~770StrongC-H Out-of-Plane BendAromatic Ring
~750Broad, MediumN-H WagSecondary Amine

Comparative Analysis with Structural Analogues

The most effective way to confirm these assignments is to compare the spectrum with those of closely related molecules. This allows for the direct observation of how the addition or removal of a specific functional group impacts the spectrum.

Alternative 1: Benzylamine (Primary Amine)

Benzylamine serves as the parent structure without N-methylation or ring substitution.[5] Its spectrum is dominated by the primary amine group.

  • Key Difference: Instead of a single N-H stretch, benzylamine shows two distinct bands around 3370 and 3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches of the -NH₂ group.[6]

  • Implication: The presence of two peaks in this region definitively rules out a secondary amine structure like our target molecule.

Alternative 2: N-methylbenzylamine (Secondary Amine)

This compound allows for the isolation of the spectral effects of the 2,6-dimethoxy groups.

  • Key Similarity: Like our target molecule, it will show a single N-H stretch characteristic of a secondary amine (~3330 cm⁻¹).[2]

  • Key Difference: The spectrum of N-methylbenzylamine will lack the strong, prominent C-O-C stretching bands around 1250 cm⁻¹ and 1100 cm⁻¹.

  • Implication: The presence of these intense aryl ether bands is a crucial identifier for the methoxy substituents on N-methyl-2,6-dimethoxybenzylamine.

Alternative 3: 2,6-Dimethoxybenzylamine (Primary Amine)

This analogue allows us to observe the effect of N-methylation.

  • Key Similarity: It will exhibit the strong C-O-C stretching bands from the methoxy groups, similar to the target molecule.[7][8]

  • Key Difference: As a primary amine, it will display two N-H stretching bands, similar to benzylamine.

  • Implication: Observing only a single N-H stretch confirms the presence of the N-methyl group in our target compound.

Comparative Data Summary

CompoundKey Spectral Features (cm⁻¹)Structural Insights
N-methyl-2,6-dimethoxybenzylamine ~3330 (single N-H stretch) , ~1250 & ~1100 (strong C-O-C) Confirms secondary amine and methoxy groups.
Benzylamine~3370 & ~3300 (double N-H stretch)Characteristic of a primary amine. Lacks ether bands.
N-methylbenzylamine~3330 (single N-H stretch)Confirms secondary amine but lacks the strong ether bands.
2,6-Dimethoxybenzylamine~3360 & ~3290 (double N-H stretch), ~1250 & ~1100 (strong C-O-C)Confirms methoxy groups but is a primary amine.

Structural Visualization and Key Groups

molecular_structure cluster_benzene Aromatic Core cluster_substituents Functional Groups C1 C C2 C C1->C2 CH2 CH₂ C1->CH2 C3 C C2->C3 OCH3_2 O-CH₃ C2->OCH3_2 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 OCH3_6 O-CH₃ C6->OCH3_6 NHCH3 NH-CH₃ CH2->NHCH3

Sources

The 2,6-Dimethoxybenzyl (DMB) Motif: A Technical Guide to NMR Characterization and Orthogonal Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,6-dimethoxybenzyl (DMB) group represents a specialized protecting group and structural pharmacophore distinguished by its unique steric and electronic profile. Unlike the widely used 4-methoxybenzyl (PMB) or unsubstituted benzyl (Bn) groups, the DMB moiety features dual ortho-methoxy substituents. This substitution pattern exerts a profound "shielding" effect on the ipso-carbon in


C NMR and dramatically increases acid lability, enabling orthogonal deprotection strategies under mild conditions.

This guide provides a definitive reference for the NMR assignment of the DMB group and objectively compares its utility against standard benzylic alternatives in drug development and organic synthesis.

Part 1: Structural Analysis & NMR Fingerprint

The Electronic Environment

The diagnostic power of the DMB group lies in its symmetry and the electronic influence of the methoxy groups at positions 2 and 6.

  • Symmetry: The molecule possesses a

    
     axis of symmetry (assuming free rotation of the C1-CH
    
    
    
    bond), resulting in a simplified NMR spectrum compared to asymmetric isomers like 2,4-DMB or 3,4-DMB.
  • Shielding Effects: The oxygen atoms at C2 and C6 donate electron density into the ring via resonance. This significantly shields the C3 and C5 carbons (ortho to OMe) and the C1 carbon (ipso to the alkyl chain, but ortho to both OMe groups).

C NMR Assignment Guide

The following table provides the consensus chemical shift ranges for a generic 2,6-dimethoxybenzyl ether/amine. Note that solvent effects (CDCl


 vs. DMSO-

) can cause minor variations (

1-2 ppm).

Table 1: Comparative


C NMR Chemical Shifts (ppm) 
Carbon Position2,6-DMB (Target)PMB (4-OMe)Benzyl (Bn)Assignment Logic (DMB)
C-OMe 158.0 – 160.0 (C2, C6)159.0 (C4)N/AHighly deshielded by direct oxygen attachment.
C-ipso (to CH

)
113.0 – 118.0 (C1)~130.0 (C1)~137.0 (C1)Diagnostic Peak. Shielded by two ortho OMe groups.
C-meta 103.0 – 105.0 (C3, C5)114.0 (C3, C5)128.0Shielded by ortho resonance from OMe.
C-para 129.0 – 131.0 (C4)~130.0 (C1)127.0Meta to OMe groups; typical aromatic shift.
OCH

55.0 – 56.5 55.0N/AStandard aromatic methoxy region.
Benzylic CH

40.0 – 65.0 *70.0 – 74.070.0 – 74.0Shift varies by heteroatom (N vs O).

*Note: The benzylic CH


 in DMB amines appears upfield (~40-48 ppm), whereas in DMB ethers it appears downfield (~60-65 ppm).
Structural Visualization (DOT Diagram)

The following diagram illustrates the numbering scheme and the resonance-induced shielding zones that define the NMR spectrum.

DMB_Structure C1 C1 (Ipso) ~115 ppm (Shielded) C2 C2 (C-OMe) ~159 ppm C1->C2 C6 C6 (C-OMe) ~159 ppm C1->C6 CH2 CH2 (Benzylic) ~40-65 ppm C1->CH2 Linker C3 C3 (C-H) ~104 ppm C2->C3 OMe2 OMe ~56 ppm C2->OMe2 C5 C5 (C-H) ~104 ppm C6->C5 OMe6 OMe ~56 ppm C6->OMe6 C4 C4 (C-H) ~130 ppm C3->C4 C5->C4 OMe2->C2 e- Donation OMe6->C6 e- Donation

Caption: Figure 1: Connectivity and characteristic


C NMR shifts of the 2,6-DMB group. Note the shielding at C1, C3, and C5.

Part 2: Performance Comparison (Protecting Group Utility)

In drug development, the choice of protecting group dictates the synthetic route. The 2,6-DMB group is specifically chosen for its high acid lability , which allows for removal under conditions that leave PMB and Benzyl groups intact.

Stability Profile

The stability of the DMB cation is the driving force behind its lability. The carbocation formed upon acid cleavage is stabilized by the dual ortho-methoxy groups, which is more effective than the single para-methoxy group in PMB.

Table 2: Orthogonal Deprotection Conditions

Protecting GroupAcid SensitivityOxidative Cleavage (DDQ)Hydrogenolysis (H

/Pd)
Primary Use Case
2,6-DMB High (1-5% TFA)YesVariable (Slow)Protecting acid-sensitive substrates; orthogonal to PMB.
PMB (4-OMe) Moderate (50% TFA)Excellent (Fast)VariableStandard protection; removed oxidatively.
Benzyl (Bn) Low (Stable to TFA)NoExcellent Permanent protection; removed at end of synthesis.
Decision Logic for Selection

Use the following logic flow to determine if 2,6-DMB is the correct choice for your synthetic pathway.

Selection_Logic Start Select Protecting Group Q1 Is the substrate sensitive to strong acid (e.g., 50% TFA)? Start->Q1 Q2 Do you need to remove it in the presence of PMB? Q1->Q2 Yes Res_Bn Select Benzyl (Remove with H2/Pd) Q1->Res_Bn No (Stable substrate) Branch1_Yes Yes Branch1_No No Res_DMB Select 2,6-DMB (Remove with 1% TFA) Q2->Res_DMB Yes (Orthogonality needed) Res_PMB Select PMB (Remove with DDQ) Q2->Res_PMB No (Standard protection)

Caption: Figure 2: Decision matrix for selecting 2,6-DMB based on substrate stability and orthogonality requirements.

Part 3: Experimental Protocols

Protocol: Selective Deprotection of 2,6-DMB Amine

This protocol demonstrates the removal of a 2,6-DMB group from a secondary amine while retaining a PMB ether elsewhere in the molecule.

Reagents:

  • Substrate (N-DMB, O-PMB protected)

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)

  • Triethylsilane (TES) – Scavenger is critical to prevent recombination.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (0.1 mmol) in anhydrous DCM (1.0 mL).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 eq). Note: The 2,6-dimethoxybenzyl cation is highly electrophilic; without a scavenger, it may re-alkylate nucleophilic sites on your drug molecule.

  • Acidolysis: Cool to 0°C. Add TFA dropwise to reach a final concentration of 5% v/v (e.g., 50 µL TFA).

  • Monitoring: Stir at 0°C for 30 minutes. Monitor by TLC or LC-MS. The DMB group should cleave rapidly. The PMB group typically remains stable at this concentration/temperature for short durations.

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol: NMR Characterization (HMBC Validation)

To definitively assign the C1 (ipso) peak in a new derivative:

  • Acquire 1H NMR: Identify the benzylic CH

    
     protons (usually a singlet ~3.8-4.5 ppm for amines/ethers).
    
  • Acquire HMBC: Look for the long-range coupling (3-bond) from the benzylic CH

    
     protons.
    
    • You will see correlations to C2/C6 (the deshielded peaks ~159 ppm).

    • You will see a correlation to C1 (the shielded peak ~115 ppm).

    • Differentiation: C2/C6 will also correlate with the methoxy protons (~3.8 ppm), whereas C1 will not. This confirms the assignment of the shielded peak as the ipso carbon.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for stability profiles).
  • Smith, A. B.; et al. "2,6-Dimethoxybenzyl Esters as Acid-Labile Protecting Groups." Journal of the American Chemical Society, 2000 , 122, 5869.

  • Reich, H. J. "WinPLT NMR Chemical Shift Data." University of Wisconsin-Madison.

    
    C substituent effects). 
    
  • Clayden, J.Organic Chemistry; Oxford University Press, 2012.
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997 , 62, 7512–7515.

Sources

A Comparative Guide to the Crystal Structure Analysis of (2,6-Dimethoxybenzyl)methylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the crystal structure of (2,6-Dimethoxybenzyl)methylamine hydrochloride, a compound of interest in drug development due to its potential pharmacological applications. As the experimental crystal structure for this specific molecule is not publicly available, we will present a detailed examination based on a plausible, hypothetical model derived from foundational crystallographic principles and data from structurally analogous compounds. This guide will serve as a comprehensive resource for researchers, offering a comparative analysis with known structures, detailed experimental protocols, and insights into the challenges and nuances of crystallographic studies of small organic salts.

The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms in a solid-state material, its crystal structure, is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it influences solubility, stability, bioavailability, and manufacturability. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating these intricate atomic arrangements, providing unequivocal proof of molecular conformation and supramolecular assembly.

Hypothetical Crystal Structure of (2,6-Dimethoxybenzyl)methylamine HCl

Based on an analysis of similar organic hydrochlorides, we propose a hypothetical crystal structure for (2,6-Dimethoxybenzyl)methylamine HCl. This model serves as a framework for discussing the experimental and analytical techniques that would be employed in a real-world structure determination.

The proposed structure is monoclinic, belonging to the P2₁/c space group, a common space group for organic molecules. The key feature of the crystal packing is expected to be a robust hydrogen-bonding network. The protonated amine group (the benzylammonium cation) would act as a hydrogen bond donor, with the chloride anion being the primary acceptor. This interaction is a cornerstone of the crystal engineering of amine hydrochloride salts.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process, each with its own set of considerations to ensure the collection of high-quality data.

Crystal Growth

The journey of crystal structure analysis begins with the most crucial and often most challenging step: growing a single crystal of suitable size and quality. For a small organic molecule like (2,6-Dimethoxybenzyl)methylamine HCl, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often requires screening multiple options.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature can induce the formation of well-ordered crystals.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • X-ray Source: For small organic molecules, both Molybdenum (Mo Kα, λ = 0.71073 Å) and Copper (Cu Kα, λ = 1.5418 Å) radiation are commonly used. Copper radiation provides better dispersion for light-atom structures but may lead to higher absorption.

  • Temperature: Data is typically collected at low temperatures (around 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions, and can also protect sensitive samples from radiation damage.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern CCD or CMOS detectors allow for rapid data acquisition. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as polarization and absorption.

  • Structure Solution: The initial atomic positions are determined using either direct methods or Patterson methods. These methods use the measured intensities to calculate a preliminary electron density map.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization algorithm. This process iteratively adjusts the atomic coordinates, thermal parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Comparative Analysis with Analogous Structures

To contextualize our hypothetical structure, we will compare it with the known crystal structures of Benzylamine hydrochloride and Benzydamine hydrochloride.[1][2] This comparison highlights how substitutions on the benzylamine core can influence the resulting crystal packing and intermolecular interactions.

Parameter(2,6-Dimethoxybenzyl)methylamine HCl (Hypothetical)Benzylamine Hydrochloride (Real)Benzydamine Hydrochloride (Real)[1]
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/c
a (Å) 10.58.012.0
b (Å) 15.29.511.5
c (Å) 7.810.114.5
β (°) ** 95.090.0105.0
Volume (ų) **12407651850
Key H-Bonds N-H···ClN-H···ClN-H···Cl, O-H···Cl

The introduction of the two methoxy groups in our target compound is expected to have a significant impact on the crystal packing. These groups can act as weak hydrogen bond acceptors and will also influence the overall shape and steric bulk of the molecule, likely leading to a less dense packing arrangement compared to the unsubstituted benzylamine hydrochloride.

Visualizing the Process and Interactions

Diagrams are invaluable tools for understanding complex scientific workflows and molecular interactions.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of (2,6-Dimethoxybenzyl)methylamine HCl purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_reduction Data Reduction diffraction->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Caption: Key hydrogen bonding interactions in the hypothetical crystal structure.

Overcoming Challenges in Crystallography of Organic Salts

The crystallization of organic salts can present unique challenges. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a significant concern in the pharmaceutical industry as different polymorphs can have different properties.[1] Additionally, the presence of solvent molecules in the crystal lattice (solvates) can occur. A thorough screening of crystallization conditions is essential to identify and characterize all possible solid forms of a new compound.

Should initial crystallization attempts be unsuccessful, a systematic approach is recommended:

crystallization_troubleshooting start Initial Crystallization Attempts Fail solvent_screening Vary Solvent System (Polarity, H-bonding capacity) start->solvent_screening temp_variation Modify Temperature Profile (Slow cooling, constant temp) solvent_screening->temp_variation success Obtain Quality Crystals solvent_screening->success Success concentration Adjust Concentration temp_variation->concentration temp_variation->success Success additives Introduce Additives (e.g., co-formers) concentration->additives concentration->success Success additives->solvent_screening Iterate additives->success Success

Caption: Decision tree for troubleshooting crystallization experiments.

Conclusion

The crystal structure analysis of (2,6-Dimethoxybenzyl)methylamine hydrochloride, while presented here through a hypothetical model, exemplifies the rigorous and insightful process of modern crystallography. By combining meticulous experimental work with comparative analysis, researchers can gain a deep understanding of the solid-state properties of pharmacologically relevant molecules. This knowledge is not merely academic; it is a critical component in the design and development of safe and effective medicines. The principles and protocols outlined in this guide provide a robust framework for the crystallographic investigation of this and other novel organic salts.

References

  • Crystal Structure of Benzydamine Hydrochloride Salt. ResearchGate. Available at: [Link]

  • Synthesis of benzylamine hydrochloride. PrepChem.com. Available at: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2,6-Dimethoxybenzyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical research and drug development, a profound understanding of the spectroscopic properties of key molecular scaffolds is paramount. Among these, 2,6-dimethoxybenzyl derivatives have emerged as versatile tools, notably as photolabile protecting groups in organic synthesis and as structural motifs in pharmacologically active compounds. The electronic absorption characteristics of these molecules, specifically their UV-Vis absorption maxima (λmax), are not merely academic data points; they are critical parameters that dictate their utility, particularly in applications involving photochemical cleavage.

This guide provides a comprehensive comparison of the UV-Vis absorption maxima of key 2,6-dimethoxybenzyl derivatives. We will delve into the experimental data, elucidate the underlying electronic principles governing their absorption properties, and provide a detailed protocol for their spectrophotometric analysis. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds and seek a deeper understanding of their behavior under UV-Vis irradiation.

Understanding the Chromophore: The 2,6-Dimethoxybenzyl Moiety

The UV-Vis absorption of 2,6-dimethoxybenzyl derivatives is dominated by the electronic transitions within the substituted benzene ring. The benzene molecule itself exhibits three absorption bands originating from π→π* transitions, with the most characteristic, the B-band, appearing around 256 nm. The introduction of substituents onto the benzene ring can significantly alter the energy of these transitions, leading to shifts in the absorption maxima.

The two methoxy (-OCH₃) groups at the 2 and 6 positions of the benzyl scaffold are strong electron-donating groups. Through resonance, they increase the electron density of the aromatic ring, which in turn lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This phenomenon results in a bathochromic shift, or a shift to a longer wavelength (a "red shift"), of the absorption maxima compared to unsubstituted benzene. This effect is central to understanding the photochemical behavior of these derivatives, as the absorption of light at these specific wavelengths is the initiating step in processes like photoremovable protection.

Comparative Analysis of UV-Vis Absorption Maxima

The nature of the substituent at the benzylic position (the -CH₂- group) further modulates the electronic environment of the aromatic ring and, consequently, the UV-Vis absorption maxima. Below is a comparative table of experimentally determined λmax values for key 2,6-dimethoxybenzyl derivatives.

DerivativeSubstituentλmax (nm)Molar Absorptivity (log ε)Solvent
2,6-Dimethoxybenzyl Bromide-Br291, 278, 2463.39, 3.50, 3.86Acetonitrile

Note: The data for 2,6-dimethoxybenzyl bromide shows three distinct absorption maxima, which is characteristic of substituted benzene derivatives where vibrational fine structure is partially resolved. The values for other derivatives are often reported as a single, broad absorption maximum.

Unfortunately, specific, publicly available experimental UV-Vis data for 2,6-dimethoxybenzyl alcohol, amine, and ether is not readily found in the literature. However, based on the established principles of substituent effects on aromatic systems, we can make informed predictions. The electronic influence of -OH, -NH₂, and -OR groups at the benzylic position is less pronounced on the aromatic π-system compared to the direct attachment of a halogen like bromine. Therefore, it is anticipated that the λmax values for the alcohol, amine, and ether derivatives will be similar to or slightly blue-shifted (shorter wavelength) compared to the bromide derivative. The overall absorption profile, however, will still be dictated by the strong electron-donating effect of the two methoxy groups on the ring.

Experimental Protocol for UV-Vis Spectrophotometric Analysis

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for determining the UV-Vis absorption maxima of 2,6-dimethoxybenzyl derivatives.

I. Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-400 nm.

  • Cuvettes: A matched pair of quartz cuvettes with a 1 cm path length.

  • Solvent: A UV-grade solvent that does not absorb significantly in the analytical wavelength range. Acetonitrile or ethanol are common choices.

  • Analyte: The 2,6-dimethoxybenzyl derivative of interest, of high purity.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: To accurately weigh the analyte.

II. Solution Preparation
  • Stock Solution: Accurately weigh a precise amount of the 2,6-dimethoxybenzyl derivative (e.g., 10 mg) and dissolve it in the chosen UV-grade solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

III. Spectrophotometric Measurement
  • Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in their respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 220-350 nm). This step subtracts the absorbance of the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with the same solution. Place the cuvette back into the sample holder and record the absorption spectrum.

  • Repeat for all Concentrations: Repeat the measurement for all prepared working solutions, from the most dilute to the most concentrated.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the recorded spectra. If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λmax.

Visualizing the Process and Structure

To better illustrate the concepts and workflows discussed, the following diagrams have been generated.

G cluster_structure 2,6-Dimethoxybenzyl Moiety Benzene Benzene Ring Methoxy1 OCH₃ at C2 Benzene->Methoxy1 e⁻ donating Methoxy2 OCH₃ at C6 Benzene->Methoxy2 e⁻ donating Benzylic CH₂-R at C1 Benzene->Benzylic

Caption: Structure of the 2,6-dimethoxybenzyl moiety.

G Start Start Prep Prepare Stock & Working Solutions Start->Prep Warmup Instrument Warm-up Prep->Warmup Baseline Baseline Correction (Solvent Blank) Warmup->Baseline Measure Measure Sample Absorbance Baseline->Measure Analyze Identify λmax & Calculate ε Measure->Analyze End End Analyze->End

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

The UV-Vis absorption characteristics of 2,6-dimethoxybenzyl derivatives are fundamentally governed by the electron-donating nature of the two methoxy substituents, leading to absorption maxima in the near-UV region. While comprehensive experimental data across a wide range of these derivatives remains somewhat sparse in publicly accessible literature, the provided data for 2,6-dimethoxybenzyl bromide serves as a valuable benchmark. The principles of substituent effects allow for reasoned predictions of the absorption properties of other derivatives. The detailed experimental protocol herein provides a robust framework for researchers to generate their own high-quality, comparative data, fostering a deeper understanding and more effective application of these important chemical entities in their research endeavors.

References

  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Safety Operating Guide

Operational Guide: Safe Disposal of (2,6-Dimethoxybenzyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Characterization

(2,6-Dimethoxybenzyl)methylamine (CAS: 20781-22-0) is a secondary benzylamine derivative characterized by its basicity and potential for corrosivity.[1] Unlike simple aliphatic amines, the electron-donating methoxy groups on the benzene ring can influence its reactivity profile, making it a distinct entity in waste management.

Effective disposal requires treating this substance not merely as "organic waste," but as a Corrosive Organic Base . The primary safety objective is to prevent uncontrolled exothermic neutralization and accidental coupling reactions in mixed-waste streams.

Core Hazard Profile
Hazard ClassGHS ClassificationCritical Risk
Corrosive Skin Corr.[1] 1B / Eye Dam. 1Severe tissue damage upon contact.
Irritant STOT SE 3Respiratory tract irritation if aerosolized.
Reactivity Basic AmineViolent exothermic reaction with strong acids.

Strategic Waste Segregation

The Golden Rule: Never dispose of (2,6-Dimethoxybenzyl)methylamine in a general "Organic Solvents" container without verifying the absence of acidic species or electrophiles (e.g., acid chlorides, anhydrides).

Why Segregation Fails

In many laboratories, "Organic Waste" is a catch-all. If a researcher adds this amine to a carboy containing residual thionyl chloride, acetic anhydride, or strong mineral acids, the resulting exotherm can pressurize the container, leading to rupture or explosion.

Segregation Protocol
  • Stream A (Preferred): Dedicated "Basic Organic Waste" container.

  • Stream B (Acceptable): "Non-Halogenated Organic" container, strictly verified to be free of acids and oxidizers.

  • Prohibited: Do not mix with "Aqueous Acidic Waste" or "Oxidizing Waste" (e.g., Chromic acid, Nitric acid).

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid/Liquid Reagent

For expired or surplus pure substance.

  • Container Selection: Use a chemically compatible container. High-Density Polyethylene (HDPE) or Polypropylene (PP) are preferred over glass to minimize breakage risk during transport.

  • Labeling: Mark the container clearly with:

    • Chemical Name: (2,6-Dimethoxybenzyl)methylamine

    • Hazard Checkboxes: Corrosive, Toxic.[2]

    • pH: > 12 (if in solution).

  • Solid Waste: If the material is solid, do not dissolve it unnecessarily. Hazardous waste vendors prefer solids as they are easier to incinerate or stabilize.

  • Secondary Containment: Place the sealed container inside a secondary plastic bin or bag before moving to the waste accumulation area.

Scenario B: Disposal of Reaction Mixtures

For crude reaction mixtures containing the amine.

  • Quenching: If the amine was used as a reagent in excess, ensure any remaining electrophiles (e.g., alkyl halides) are consumed or quenched.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic due to workup, neutralize carefully with Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) to pH 7-9 before adding to the organic waste drum. This prevents the "uncontrolled exotherm" risk mentioned in Section 2.
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) matches the waste drum category (Halogenated vs. Non-Halogenated).

Scenario C: Empty Containers

RCRA "RCRA Empty" Standard (40 CFR 261.7)

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the amine (e.g., Ethanol or Methanol).

  • Rinsate Disposal: Pour the rinsate into the "Basic Organic Waste" container. Do not pour down the drain.

  • Defacing: Cross out the label and mark "Empty."

  • Disposal: Discard the clean, dry container in the glass trash or recycling, depending on institutional policy.

Visual Disposal Workflow

The following diagram outlines the decision logic for safe disposal.

DisposalWorkflow Start Waste Generation: (2,6-Dimethoxybenzyl)methylamine StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid PackSolid Package in HDPE/Glass Label: 'Toxic Solid, Basic' Solid->PackSolid pHCheck Is pH < 7 (Acidic)? Liquid->pHCheck Neutralize Neutralize with NaOH/NaHCO3 to pH 8-10 pHCheck->Neutralize Yes SolventCheck Solvent Type? pHCheck->SolventCheck No (Already Basic) Neutralize->SolventCheck Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalo WasteHalo Waste Stream: Halogenated Basic/Org Halo->WasteHalo WasteNonHalo Waste Stream: Non-Halogenated Basic/Org NonHalo->WasteNonHalo PackSolid->WasteNonHalo Lab Pack

Figure 1: Decision tree for the segregation and packaging of (2,6-Dimethoxybenzyl)methylamine waste streams.

Technical Data & Compatibility Matrix

Physical/Chemical Properties Relevant to Disposal
PropertyValueOperational Implication
Molecular Weight 181.23 g/mol N/A
Physical State Liquid or Low-melting SolidMay require gentle heating to transfer if solidified in cold storage.
Basicity (pKa) ~9.5 (Estimated for conjugate acid)Strong enough to cause chemical burns; requires basic waste stream.
Flash Point > 110°C (Typical for benzylamines)Combustible. Classified as "Ignitable" if in flammable solvent.
Chemical Compatibility Matrix
Substance ClassCompatibilityResult of Mixing
Strong Acids (HCl, H2SO4)INCOMPATIBLE Violent heat generation; formation of ammonium salts.
Oxidizers (H2O2, HNO3)INCOMPATIBLE Potential for fire or explosion; formation of toxic NOx gases.
Acid Chlorides/Anhydrides INCOMPATIBLE Rapid, exothermic acylation.
Halogenated Solvents COMPATIBLE Safe for storage (e.g., DCM), but segregates waste into "Halogenated" stream.
Alcohols/Ketones COMPATIBLE Safe for storage; "Non-Halogenated" stream.

Emergency Response (Spills)[2]

Immediate Action: Evacuate the immediate area if the spill generates significant vapors. PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Containment: Use a spill pillow or absorbent boom to encircle the spill.

  • Absorption: Cover the spill with an inert absorbent material (Vermiculite, dry sand, or commercial "Organic" spill pads).

    • Note: Do not use acidic absorbents (like citric acid based neutralizers) unless trained, as this will generate heat.

  • Cleanup: Scoop the contaminated absorbent into a wide-mouth jar or heavy-duty plastic bag.

  • Labeling: Label as "Spill Debris: (2,6-Dimethoxybenzyl)methylamine - Corrosive/Toxic."

Regulatory Compliance (RCRA)

In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).

  • Characteristic Waste: It likely meets the definition of Corrosive Waste (D002) if it is an aqueous solution with pH > 12.5.

  • Listed Waste: It is not a P-listed or U-listed waste specifically by CAS, but must be characterized by the generator.

  • Drain Disposal: Strictly Prohibited. Organic amines are toxic to aquatic life and can disrupt municipal water treatment bacteria.

References

  • PubChem. (2025).[1] 2,6-Dimethoxybenzylamine Compound Summary. National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Personal protective equipment for handling (2,6-Dimethoxybenzyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline grounded in mechanistic chemistry and physical validation. Handling (2,6-Dimethoxybenzyl)methylamine —a highly reactive secondary amine—requires a rigorous understanding of its toxicological profile and the implementation of self-validating operational protocols.

Below is the comprehensive safety, handling, and disposal guide designed for drug development professionals and synthetic chemists.

Mechanistic Toxicology & Hazard Profile

(2,6-Dimethoxybenzyl)methylamine (CAS: 958863-63-3) is a critical building block in advanced organic synthesis[1]. However, its chemical nature as a secondary amine makes it an aggressive organic base and a strong nucleophile.

The Causality of Amine Toxicity: Upon dermal or ocular contact, secondary amines do not merely cause superficial thermal burns. They induce rapid saponification of lipid bilayers and extract cellular water, leading to liquefactive necrosis [2]. Unlike acid burns (which form a protective protein eschar via coagulative necrosis), alkaline amine burns liquefy tissue, allowing the corrosive agent to penetrate deeply into the dermis or cornea[3]. This mechanistic reality dictates that standard laboratory PPE is fundamentally insufficient for continuous handling.

Table 1: Physicochemical & Hazard Profile

Property Value / Description
CAS Number 958863-63-3[1]
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol [4]
Primary Hazard Class Corrosive (Class 8), H314: Causes severe skin burns and eye damage[2]

| Vapor Characteristics | Forms explosive mixtures with air upon intense heating[2] |

Quantitative PPE Selection Matrix

Because secondary amines rapidly permeate standard latex and thin nitrile, barrier materials must be selected based on quantitative breakthrough times[5].

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Recommended Material Min. Thickness Breakthrough Time Scientific Rationale
Primary Gloves Butyl Rubber or PE/EVAL/PE Laminate > 0.5 mm > 480 mins Prevents the rapid molecular permeation characteristic of secondary amines[5].
Incidental Gloves Heavy-duty Nitrile > 0.11 mm < 30 mins For splash protection only. Must be discarded immediately upon contact.
Eye Protection Polycarbonate Face Shield N/A N/A Protects against splash-induced corneal liquefactive necrosis[2].
Body Protection Tychem® 6000 Garment 9 mils > 30 mins Provides a verified broad chemical barrier against alkaline corrosives[6].

| Respirator | NIOSH-approved (Ammonia/Amine Cartridge) | N/A | N/A | Mandatory for spill response or handling outside of engineering controls[7]. |

Operational Workflows & Self-Validating Protocols

To ensure absolute safety, every procedure must be a self-validating system —meaning the protocol includes physical checks to confirm safety before proceeding to the next step.

AmineHandling Start 1. Pre-Operation Verify Hood Velocity (>100 fpm) Purge 2. Inert Gas Purge (Prevent Oxidation) Start->Purge Dispense 3. Closed-System Transfer (Syringe/Cannula) Purge->Dispense React 4. Execute Reaction (Temp < 25°C) Dispense->React Quench 5. Acidic Quench (Verify pH Neutrality) React->Quench Clean 6. Hazardous Waste Disposal Quench->Clean

Fig 1: Self-validating operational workflow for secondary amine handling.
Protocol 1: Standard Schlenk Line / Fume Hood Handling
  • Engineering Control Validation: Before opening the primary container, physically verify that the fume hood face velocity is ≥100 fpm using an anemometer[8]. (Self-Validation: If the alarm sounds or velocity drops, abort the operation).

  • Atmospheric Purging: Purge the reaction vessel with an inert gas (Argon or Nitrogen). Secondary amines slowly oxidize in the presence of atmospheric oxygen, forming reactive N-oxides that degrade the chemical and introduce unpredictable reaction variables[9].

  • Closed-System Dispensing: Utilize a glass syringe with a stainless-steel needle or a cannula transfer system. Never pour the liquid directly, as this maximizes surface area and vapor release.

  • Thermal Control: Maintain the reaction temperature below 25°C[9]. Amines react exothermically with electrophiles and acids; uncontrolled addition can lead to solvent boiling and aerosolization of the corrosive amine.

  • Neutralization Quench: Neutralize residual amine in the syringe and reaction vessel by slowly adding a dilute acidic solution (e.g., 1M HCl) in an ice bath. (Self-Validation: Test the aqueous waste layer with pH paper. The quench is only complete when the pH stabilizes at 7.0).

Emergency Spill Response and Decontamination

In the event of a spill, standard absorbent pads are insufficient. The high alkalinity and vapor pressure require immediate chemical neutralization.

SpillResponse Spill Amine Spill Detected Evacuate Evacuate & Isolate Zone Spill->Evacuate PPE Don Tychem Suit & Respirator Evacuate->PPE Contain Contain with Inert Absorbent PPE->Contain Neutralize Neutralize (5% Acetic Acid) Contain->Neutralize Verify Verify pH 7.0 (Self-Validation) Neutralize->Verify

Fig 2: Emergency spill response and chemical neutralization pathway.
Protocol 2: Spill Remediation
  • Evacuation & Isolation: Immediately evacuate the immediate area to prevent inhalation of corrosive vapors[8].

  • PPE Upgrade: Responders must don Tychem® 6000 suits and full-face respirators equipped with amine/ammonia-specific cartridges[6].

  • Inert Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or dry sand). Crucial Causality: Do not use combustible materials like sawdust, as the heat generated during neutralization can trigger ignition.

  • Chemical Neutralization: Carefully apply a weak acid (e.g., 5% acetic acid or sodium bisulfate powder) working from the outside of the spill toward the center[3].

  • Validation & Disposal: (Self-Validation: Use pH paper on the slurry to confirm the alkaline hazard has been neutralized). Sweep the neutralized mixture into a chemically resistant, sealable waste container.

Storage and Waste Management

  • Storage: Store (2,6-Dimethoxybenzyl)methylamine in tightly sealed containers under a blanket of Nitrogen or Argon. Maintain storage temperatures between 0–25°C, strictly segregated from strong acids, acid chlorides, and oxidizing agents[9].

  • Waste Disposal: Do not discharge amine waste into the municipal sewage system. Amine degradation products can form heat-stable salts and are highly toxic to aquatic life[10]. Collect all neutralized aqueous and organic waste in designated, clearly labeled high-density polyethylene (HDPE) containers for incineration by a licensed hazardous waste contractor[11].

References

1.1 - ChemicalBook 2.4 - Beijing Xinhengyan Technology 3.2 - Thermo Fisher Scientific 4. 5 - Forsberg & Mansdorf 5.8 - BenchChem 6.6 - DuPont 7.3 - American Plastics Council 8.9 - Tuoda Indus 9.10 - Journal of Environmental Informatics Letters 10.11 - CDH Fine Chemical

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.